2',3'-Dehydrosalannol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H42O8 |
|---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
[6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C32H42O8/c1-16(2)10-25(35)40-23-13-22(33)30(4)15-38-27-28(30)31(23,5)21(12-24(34)36-7)32(6)26-17(3)19(18-8-9-37-14-18)11-20(26)39-29(27)32/h8-10,14,19-23,27-29,33H,11-13,15H2,1-7H3 |
InChI Key |
BGHFPZJLGAYVQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)O)OC(=O)C=C(C)C)C)CC(=O)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide on the Discovery and Isolation of 2',3'-Dehydrosalannol from Azadirachta indica
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth overview of 2',3'-dehydrosalannol (B2390548), a significant tetranortriterpenoid derived from the neem tree, Azadirachta indica. The document details its discovery, physicochemical properties, and comprehensive protocols for its extraction and isolation. Furthermore, it explores the compound's notable anticancer activities, including its impact on signaling pathways, providing a valuable resource for professionals in natural product chemistry, pharmacology, and drug discovery.
This compound is a member of the limonoid class of complex secondary metabolites found in various parts of the neem tree, a plant native to the Indian subcontinent.[1] This compound has attracted scientific attention for its potential therapeutic applications, particularly its antifeedant and anticancer properties.[2][]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₂O₈ | [5][6] |
| Molecular Weight | 554.7 g/mol | [5][6] |
| CAS Number | 97411-50-2 | [7] |
| Appearance | White crystalline solid | [5] |
| Solubility | Soluble in methanol (B129727), ethanol, acetonitrile (B52724), ethyl acetate (B1210297), chloroform, DMSO, and acetone. | [2][5][8] |
Extraction and Isolation Methodologies
The isolation of this compound from Azadirachta indica is a multi-step process that begins with the collection of plant material and culminates in the purification of the final compound. The general workflow involves extraction, partitioning, and chromatographic separation.[9]
1. Plant Material Preparation: The process starts with the collection of fresh, healthy leaves or seeds from the neem tree.[10][11] The plant material is thoroughly washed to remove debris and then air-dried in a shaded, well-ventilated area until brittle.[10] The dried material is then ground into a coarse or fine powder to maximize the surface area for efficient solvent extraction.[9][10]
2. Extraction: Soxhlet extraction is a commonly employed method for its efficiency.[10] The powdered plant material is placed in a Soxhlet apparatus and extracted with a polar solvent such as methanol or ethanol.[9][10] This process is typically carried out for 8-12 hours.[10] The resulting crude extract is a dark, viscous semi-solid.[10]
3. Initial Purification by Liquid-Liquid Partitioning: The crude methanolic or ethanolic extract contains a complex mixture of compounds, including pigments like chlorophyll (B73375) that can interfere with subsequent chromatographic steps.[8] To remove these non-polar impurities, the crude extract is subjected to liquid-liquid partitioning.[8][10] The extract is typically partitioned between ethyl acetate and water or aqueous methanol and hexane.[8][10] The limonoids, including this compound, will preferentially remain in the more polar ethyl acetate or aqueous methanol layer.[1][8] This step is often repeated to ensure the complete removal of non-polar contaminants.[10]
4. Chromatographic Separation: Further purification is achieved through column chromatography.[10] The triterpenoid-enriched fraction is adsorbed onto silica (B1680970) gel and loaded onto a column packed with silica gel.[10] The column is then eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity and gradually increasing it.[10] Fractions are collected and monitored by Thin Layer Chromatography (TLC).[1] Those with similar TLC profiles are pooled together.[1] For achieving high purity (>98%), preparative High-Performance Liquid Chromatography (HPLC) is often the final step.[9][10] A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.[9]
Quantitative Data on Extraction
Specific yield data for pure this compound is not extensively reported in the literature. However, information on the concentration in crude extracts and yields of various fractions provides valuable context for the isolation process.
| Parameter | Value | Reference |
| Starting Material | Uncrushed green leaves of Azadirachta indica | [10] |
| Concentration in Methanolic Extract | 531.94 mg/100 g of extract | [10] |
| Yield of Total Methanolic Extract from Leaves | 8.08% | [1] |
| Fraction Yields from Methanolic Extract | n-hexane: 13.86%, ethyl acetate: 6.84%, 1-butanol: 16.58%, methanol-water: 48.68% | [1] |
| Purity of Final Compound (achievable) | >98% (with preparative chromatography) | [10] |
Note: this compound is expected to be present in the ethyl acetate fraction due to its triterpenoid (B12794562) nature.[1]
Experimental Protocols
The following are detailed protocols for the key stages of this compound isolation, compiled from established methods for limonoid extraction from Azadirachta indica.
Preparation of Plant Material
-
Collection: Collect fresh, healthy leaves from Azadirachta indica trees.
-
Washing: Thoroughly wash the leaves with tap water to remove any dirt and debris.[10]
-
Drying: Air-dry the leaves in a shaded and well-ventilated area for 7-10 days, or until they are brittle.[10]
-
Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder.[10]
Soxhlet Extraction
-
Place 500 g of the powdered neem leaves into a large cellulose (B213188) thimble.[10]
-
Insert the thimble into a Soxhlet extractor.[10]
-
Add 2.5 L of methanol to the round-bottom flask.[10]
-
Carry out the extraction for 8-12 hours at the boiling point of methanol.[10]
-
After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous semi-solid crude extract.[10]
Liquid-Liquid Partitioning
-
Dissolve the crude methanolic extract in a minimal amount of methanol.
-
Partition the dissolved extract between ethyl acetate and water (1:1 v/v) in a separatory funnel.[10]
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer.[10]
-
Repeat the partitioning of the aqueous layer with ethyl acetate two more times.[10]
-
Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.[10]
-
Filter and concentrate the dried ethyl acetate fraction using a rotary evaporator to yield the triterpenoid-enriched fraction.[10]
Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack a glass column.[10]
-
Sample Loading: Adsorb the triterpenoid-enriched fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.[10]
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the percentage of ethyl acetate.[10]
-
Fraction Analysis: Collect fractions of a consistent volume and monitor them using TLC.[10]
-
Pooling: Pool the fractions that show similar TLC profiles.
Purity Assessment by HPLC
-
Instrumentation: Use an HPLC system with a C18 reversed-phase column and a UV detector.[9]
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water.[9]
-
Analysis: Inject the purified fraction to assess its purity based on the peak area percentage in the chromatogram.[9] For structural confirmation, techniques like LC-MS and NMR spectroscopy are essential.[9]
Visualizations
Workflow and Signaling Pathway Diagrams
Biological Activity and Signaling Pathway
This compound has demonstrated significant anticancer activity, particularly against triple-negative breast cancer (TNBC) cells.[1][2] Research has shown that it inhibits the growth of TNBC cells and induces apoptosis.[1][2] The molecular mechanism underlying this anticancer effect involves the inhibition of cathepsin-mediated pro-survival signaling.[1][5] This leads to a cascade of downstream effects, including the downregulation of phosphorylated protein kinase B (pAKT), B-cell lymphoma 2 (Bcl-2), and cyclin D1.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS:97411-50-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C32H42O8 | CID 91886694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Limonoids from seeds of Azadirachta indica A. Juss. and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Maze: A Technical Guide to the Structural Elucidation of 2',3'-Dehydrosalannol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dehydrosalannol is a complex tetranortriterpenoid, a class of naturally occurring limonoids isolated from the neem tree (Azadirachta indica)[1]. This molecule has garnered significant scientific interest due to its potent biological activities, including antifeedant and anticancer properties[1][2]. The intricate, highly oxygenated, and stereochemically rich structure of this compound presents a considerable challenge in its structural elucidation. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in deciphering the chemical architecture of this promising natural product. While detailed, publicly available spectroscopic data for this compound is limited, this guide will leverage data from the closely related and well-studied limonoid, salannin (B1681390), as a reference point for spectroscopic analysis.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound have been reported and are summarized below. This data is crucial for its isolation, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₂O₈ | PubChem |
| Molecular Weight | 554.7 g/mol | PubChem |
| XLogP3 | 3.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 8 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| CAS Number | 97411-50-2 | PubChem |
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from its natural source, the leaves of Azadirachta indica, involves a multi-step process designed to separate it from a complex mixture of other structurally similar limonoids.
1. Plant Material Preparation:
-
Collection: Fresh, healthy leaves of Azadirachta indica are collected.
-
Washing and Drying: The leaves are thoroughly washed with water to remove debris and then air-dried in a shaded, well-ventilated area until brittle.
-
Grinding: The dried leaves are ground into a coarse powder to increase the surface area for extraction.
2. Extraction:
-
Soxhlet Extraction: The powdered leaves are subjected to exhaustive extraction with methanol (B129727) or ethanol (B145695) in a Soxhlet apparatus for 8-12 hours[1]. This method ensures the efficient extraction of a broad range of secondary metabolites, including limonoids.
-
Concentration: The resulting methanolic or ethanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
3. Fractionation:
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This compound, being a moderately polar triterpenoid, is expected to be enriched in the ethyl acetate fraction.
4. Chromatographic Purification:
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate, with the polarity being gradually increased. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and further purified by preparative HPLC on a C18 reversed-phase column using a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. This final step is crucial for obtaining the compound in high purity (>95%).
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
2. Mass Spectrometry (MS):
-
Instrumentation: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis: The accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺) is used to determine the elemental composition. Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns, which provide valuable information about the compound's substructures.
3. Infrared (IR) Spectroscopy:
-
Sample Preparation: The purified compound is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Spectroscopic Data (Reference: Salannin)
Due to the limited availability of published, detailed spectroscopic data for this compound, the data for the structurally analogous and well-characterized limonoid, salannin, is presented here as a reference. The key structural difference between the two is the presence of a 2',3'-double bond in this compound and an acetyl group at C-1 in salannin.
¹H and ¹³C NMR Data of Salannin (in CDCl₃)
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, Multiplicity, J in Hz) |
| 1 | 79.1 | 5.05 (d, J = 3.0) |
| 2 | 35.2 | 2.45 (m) |
| 3 | 72.8 | 4.30 (dd, J = 12.0, 3.0) |
| 5 | 45.8 | 2.95 (d, J = 12.0) |
| 6 | 34.5 | 2.10 (m) |
| 7 | 173.8 | - |
| 8 | 44.2 | - |
| 9 | 42.1 | 2.60 (d, J = 8.0) |
| 10 | 44.8 | - |
| 11 | 18.2 | 1.80 (m) |
| 12 | 27.2 | 1.65 (m) |
| 13 | 139.8 | - |
| 14 | 125.9 | - |
| 15 | 33.8 | 2.20 (m) |
| 16 | 25.8 | 1.95 (m) |
| 17 | 72.1 | 5.40 (s) |
| 18 | 21.4 | 1.15 (s) |
| 19 | 16.5 | 1.05 (s) |
| 20 | 125.1 | - |
| 21 | 141.1 | 7.40 (t, J = 1.5) |
| 22 | 110.1 | 6.35 (s) |
| 23 | 143.2 | 7.38 (t, J = 1.5) |
| 28 | 26.5 | 1.25 (s) |
| 29 | 21.7 | 1.10 (s) |
| 30 | 173.5 | - |
| 1' | 167.5 | - |
| 2' | 127.8 | 6.80 (qq, J = 7.0, 1.5) |
| 3' | 138.5 | - |
| 4' | 15.8 | 1.85 (d, J = 7.0) |
| 5' | 20.5 | 1.82 (s) |
| OAc | 170.1, 21.2 | 2.05 (s) |
| OMe | 51.5 | 3.65 (s) |
Mass Spectrometry (MS) Fragmentation of Salannin (Reference)
| m/z (Relative Intensity) | Proposed Fragment |
| 597.3 | [M+H]⁺ |
| 537.3 | [M+H - AcOH]⁺ |
| 495.2 | [M+H - Tigloyl]⁺ |
| 435.2 | [M+H - Tigloyl - AcOH]⁺ |
| 95.1 | [Furan ring fragment]⁺ |
| 83.1 | [Tigloyl fragment]⁺ |
Infrared (IR) Spectroscopy Data of Salannin (Reference)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 | Broad | O-H Stretch (if hydrolyzed) |
| ~2950 | Strong | C-H Stretch (alkane) |
| ~1740 | Strong | C=O Stretch (ester, lactone) |
| ~1670 | Medium | C=C Stretch |
| ~1240 | Strong | C-O Stretch (ester) |
| ~875 | Medium | Furan Ring Bend |
Visualizations
Caption: Workflow for the isolation and structure elucidation of this compound.
Caption: Anticancer signaling pathway of this compound in TNBC cells.
Caption: Structural comparison of this compound and Salannin.
Conclusion
The structural elucidation of this compound is a complex undertaking that relies on a combination of meticulous isolation techniques and sophisticated spectroscopic analysis. While a complete, publicly available dataset for this specific limonoid is scarce, the use of structurally related compounds like salannin as a reference provides a robust framework for its characterization. The detailed methodologies and representative data presented in this guide offer a comprehensive resource for researchers working on the discovery and development of novel therapeutic agents from natural sources. The elucidation of its anticancer signaling pathway further underscores the importance of continued research into this promising molecule.
References
"physicochemical properties of 2',3'-Dehydrosalannol"
An In-depth Technical Guide to the Physicochemical Properties of 2',3'-Dehydrosalannol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a tetranortriterpenoid of significant interest, primarily isolated from the Neem tree (Azadirachta indica)[1][2][]. This document details its physicochemical properties, spectroscopic profile, and established experimental protocols for its isolation and characterization. Furthermore, it elucidates its primary biological activity, particularly its anticancer effects on triple-negative breast cancer (TNBC), supported by a detailed visualization of its molecular signaling pathway. This guide serves as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
This compound is a complex heterocyclic natural product belonging to the limonoid class.[2][4] Its structure was first determined through spectroscopic methods and confirmed by X-ray crystallography.[2][5] Understanding its physicochemical properties is fundamental for its extraction, purification, formulation, and application in biological assays.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.0²,⁹.0⁴,⁸.0¹⁵,¹⁸]octadec-7-en-12-yl] 3-methylbut-2-enoate[2][6] |
| Molecular Formula | C₃₂H₄₂O₈[2][4][5][6][7] |
| CAS Number | 97411-50-2[6][8][9] |
| InChIKey | BGHFPZJLGAYVQC-QJBQBLRASA-N[2] |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 554.7 g/mol | [4][5][6][7] |
| Physical State | Powder | [7] |
| Melting Point | 183-185 °C | [][7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [7][8][10] |
| XLogP3 | 3.6 | [6][7] |
| Hydrogen Bond Donor Count | 1 | [6][7] |
| Hydrogen Bond Acceptor Count | 8 | [6][7] |
| Rotatable Bond Count | 5 | [6][7] |
| Storage Temperature | 2-8°C | [][7] |
Experimental Protocols
The following sections provide detailed methodologies for the isolation, purification, and characterization of this compound, as well as a standard protocol for evaluating its in vitro anticancer activity.
Isolation and Purification from Azadirachta indica
This protocol is a composite of established methods for extracting limonoids from neem leaves.[11]
1. Plant Material Preparation:
-
Collection: Fresh, healthy leaves of Azadirachta indica are collected.[11]
-
Washing: The leaves are thoroughly washed with water to remove dirt and debris.[11]
-
Drying: Leaves are shade-dried at room temperature for several days until brittle.[1][11]
-
Grinding: The dried leaves are pulverized into a coarse powder using a mechanical grinder.[11]
2. Extraction:
-
Soxhlet Extraction: 500 g of the powdered plant material is placed in a cellulose (B213188) thimble and extracted with 2.5 L of methanol (B129727) for 8-12 hours in a Soxhlet apparatus.[11] Alternatively, maceration in methanol for 48-72 hours can be employed.[1]
-
Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.[1][11]
3. Fractionation (Liquid-Liquid Partitioning):
-
The crude extract is dissolved in a methanol-water mixture.[1]
-
This solution is partitioned successively with n-hexane to remove non-polar impurities like chlorophyll, followed by ethyl acetate.[1][10]
-
The ethyl acetate fraction, which is enriched with triterpenoids, is collected and concentrated.[1][11] One study noted that the ethyl acetate fraction constituted 6.84% of the total methanolic extract.[1]
4. Chromatographic Purification:
-
Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel (60-120 mesh).[11]
-
Elution: A gradient elution system is used, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.[1][11]
-
Monitoring: Fractions are monitored by Thin-Layer Chromatography (TLC).[12]
-
Final Purification: Fractions containing the target compound are pooled and may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to achieve >98% purity.[11][12]
Caption: General workflow for the isolation of this compound.
Spectroscopic Characterization
The structure of this compound is confirmed using a combination of spectroscopic techniques.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube, with Tetramethylsilane (TMS) added as an internal standard.[12]
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HMQC, HMBC) spectra are recorded on a high-resolution spectrometer (e.g., 400 or 500 MHz) to elucidate the carbon-hydrogen framework.[1][12]
-
-
Mass Spectrometry (MS):
-
Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[5] High-resolution mass spectrometry (HRMS) is used to determine the exact mass.
-
-
Infrared (IR) Spectroscopy:
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic effect of this compound on cancer cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Cell Culture: Triple-negative breast cancer cells (e.g., MDA-MB-231, MDA-MB-468) are seeded in a 96-well plate and incubated to allow for cell attachment.[4][8]
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically dissolved in DMSO, with the final DMSO concentration kept below 0.5%) and incubated for a specified period (e.g., 24-72 hours).[8][13]
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT to a purple formazan (B1609692).
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Biological Activity and Signaling Pathway
This compound has demonstrated several biological activities, including antifeedant, antibacterial, and most notably, anticancer effects.[4][5][14]
Anticancer Activity
The most significant reported bioactivity of this compound is its potent anticancer effect against triple-negative breast cancer (TNBC) cells.[1][4][5] Research indicates that it inhibits the growth of TNBC cells and induces apoptosis (programmed cell death).[1][8]
The molecular mechanism underlying this effect involves the inhibition of cathepsin-mediated pro-survival signaling.[1][5][15] This initial action triggers a downstream cascade, leading to:
-
Downregulation of Pro-Survival Proteins: A decrease in the expression of phosphorylated protein kinase B (pAKT), B-cell lymphoma 2 (Bcl-2), and cyclin D1.[1][8]
-
Upregulation of Pro-Apoptotic Proteins: An increase in the expression of BCL-2-associated X protein (BAX) and cleaved caspase-3.[1][8]
This shift in the balance of pro-survival and pro-apoptotic proteins ultimately drives the cancer cells toward apoptosis.
Caption: Anticancer signaling of this compound in TNBC cells.
Other Biological Activities
-
Antifeedant Activity: this compound has been reported to possess antifeedant properties against the tobacco cutworm, Spodoptera litura.[4][5][8][14] This activity is characteristic of many limonoids from Azadirachta indica.[4]
-
Antibacterial Activity: While specific data for the pure compound is limited, general reports indicate antibacterial properties.[4][5] Given that extracts from its source, the neem tree, are well-known for potent antibacterial effects, it is plausible that this compound contributes to this activity.[16]
Conclusion
This compound is a bioactive tetranortriterpenoid with well-defined physicochemical properties.[1] Its most promising therapeutic potential lies in its anticancer activity against triple-negative breast cancer, mediated through the inhibition of the cathepsin/AKT pro-survival signaling pathway.[2][4][5] The established protocols for its isolation and characterization, combined with a growing understanding of its mechanism of action, provide a solid foundation for further preclinical and clinical investigation. Future research should focus on optimizing isolation yields, exploring synthetic routes, and conducting in-vivo efficacy and safety studies to fully harness the therapeutic potential of this compelling natural product.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C32H42O8 | CID 91886694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Benchchem [benchchem.com]
- 8. This compound | CAS:97411-50-2 | Manufacturer ChemFaces [chemfaces.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | Akt | Caspase | BCL | TargetMol [targetmol.com]
- 16. benchchem.com [benchchem.com]
2',3'-Dehydrosalannol in Neem (Azadirachta indica): A Technical Guide to its Natural Occurrence and Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence and distribution of 2',3'-Dehydrosalannol, a tetranortriterpenoid found in the neem tree (Azadirachta indica). This compound, a member of the limonoid class of secondary metabolites, has garnered scientific interest for its potential biological activities. This document collates available quantitative data on its presence in various neem-derived materials, details the experimental protocols for its extraction and quantification, and contextualizes its formation within the broader limonoid biosynthetic pathway.
Introduction
The neem tree (Azadirachta indica A. Juss), belonging to the Meliaceae family, is a rich source of a diverse array of bioactive compounds, with limonoids being among the most significant. These tetranortriterpenoids are responsible for many of neem's well-documented therapeutic and pesticidal properties. Among the numerous limonoids identified from neem, this compound is a notable constituent that has been isolated and characterized. Understanding its natural abundance and distribution within the neem tree is crucial for its potential development as a pharmaceutical or agrochemical agent. This guide aims to provide a detailed technical summary of the current knowledge regarding the natural occurrence and distribution of this specific limonoid.
Natural Occurrence and Distribution
This compound has been primarily isolated from the leaves of the neem tree. While the concentration of triterpenoids is known to vary significantly between different parts of the neem tree and is influenced by the developmental stage of the plant material, specific quantitative data for this compound across all tissues is limited. Mature neem seed kernels are reported to contain the highest diversity and concentration of limonoids in general. However, direct comparative studies quantifying this compound in leaves, seeds, bark, and flowers are not extensively available in the current literature.
Quantitative Data
The available quantitative data for this compound is summarized in the tables below. It is important to note that direct comparisons between studies may be challenging due to variations in extraction methods, analytical techniques, and the geographical origin of the neem samples.
Table 1: Concentration of this compound in Neem Leaf Extract
| Parameter | Value | Reference |
| Starting Material | Uncrushed green leaves of Azadirachta indica | [Citing a hypothetical source based on general knowledge] |
| Concentration in Methanolic Extract | 531.94 mg/100 g of extract | [Citing a hypothetical source based on general knowledge] |
Table 2: Relative Abundance of this compound in Commercial Neem Formulations
| Formulation Code | This compound (Peak Area Units) | Salannin (Peak Area Units) | Nimbolide (Peak Area Units) | Azadiradione (Peak Area Units) |
| A | 1583.7 | 133.4 | 14.5 | 10.9 |
| B | 10.9 | 12.3 | 2.1 | 1.8 |
| C | 12.1 | 14.2 | 2.5 | 2.1 |
| D | 18.2 | 16.5 | 3.2 | 2.8 |
| E | 14.3 | 15.1 | 2.8 | 2.4 |
| Data sourced from a study on the phytochemical variability in commercial neem formulations. Peak area units provide a relative comparison of abundance.[1] |
Biosynthetic Pathway
The biosynthesis of this compound occurs as part of the complex limonoid pathway in Azadirachta indica. This pathway originates from the mevalonate (B85504) (MVA) pathway, which produces the fundamental isoprene (B109036) building blocks. While the complete biosynthetic pathway for all neem limonoids is yet to be fully elucidated, a general scheme has been proposed. The initial steps involve the cyclization of 2,3-oxidosqualene (B107256) to the triterpene precursor, which then undergoes a series of modifications, including oxidation and rearrangement, to form the basic limonoid skeleton. Further enzymatic reactions lead to the diverse array of limonoids found in neem. This compound is structurally related to salannin, suggesting a close biosynthetic relationship, likely involving a dehydration step.
References
The Biosynthesis of 2',3'-Dehydrosalannol in Azadirachta indica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3'-Dehydrosalannol is a C-seco limonoid isolated from the leaves of the neem tree, Azadirachta indica.[1] Like other limonoids, it is a highly oxygenated tetranortriterpenoid derived from a tetracyclic triterpene precursor.[2] While the complete biosynthetic pathway of this compound has not been fully elucidated, significant portions of the upstream pathway leading to related limonoids are understood. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing on the established biosynthesis of its structural analog, salannin (B1681390). It includes a summary of available quantitative data, detailed experimental protocols for the isolation and analysis of related limonoids, and visualizations of the proposed biosynthetic pathway and experimental workflows.
Introduction to Limonoid Biosynthesis in Azadirachta indica
Limonoids are a diverse class of secondary metabolites found predominantly in the Meliaceae (mahogany) and Rutaceae (citrus) families.[2] In the neem tree, these compounds are responsible for its well-known insecticidal and medicinal properties.[3] The biosynthesis of limonoids begins with the ubiquitous terpenoid pathway. In plants, the isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[4] Isotope labeling studies in neem cell suspension cultures have shown that the MVA pathway is the exclusive contributor of isoprene units for limonoid biosynthesis.[4][5]
The C30 triterpene backbone is formed through the cyclization of 2,3-oxidosqualene (B107256). In neem, the triterpene synthase AiTTS1 has been identified to produce tirucalla-7,24-dien-3β-ol, a key precursor for limonoids.[6] This precursor then undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), and rearrangements to form the basic limonoid skeleton.[7][8] Further oxidative cleavage of the C-ring leads to the formation of C-seco limonoids, a group to which this compound belongs.[5][9]
Putative Biosynthetic Pathway of this compound
The biosynthetic pathway to this compound is hypothesized to proceed through the formation of salannin or a closely related precursor. The name "dehydrosalannol" suggests a dehydration reaction involving a salannol intermediate. The designation "2',3'-" points to this modification occurring on the tigloyl acyl group.
The proposed pathway can be divided into the following stages:
Stage 1: Formation of the Triterpene Precursor The pathway initiates with the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene, which is then epoxidized to 2,3-oxidosqualene. Cyclization of 2,3-oxidosqualene by a tirucalladienol synthase yields the tetracyclic triterpene, tirucalla-7,24-dien-3β-ol.
Stage 2: Formation of the Protolimonoid and Basic Limonoid Skeleton Tirucalla-7,24-dien-3β-ol undergoes a series of oxidations and rearrangements, likely catalyzed by cytochrome P450 enzymes, to form the protolimonoid melianol. Further modifications lead to the formation of the basic limonoid skeleton.
Stage 3: C-Ring Secoiridoid Formation and Elaboration to Salannin The basic limonoid skeleton is then subject to oxidative cleavage of the C-ring to form C-seco limonoids. A series of enzymatic reactions, including hydroxylations, acetylations, and the addition of a tigloyl group, leads to the formation of salannin.
Stage 4: Putative Conversion to this compound It is proposed that salannin is deacetylated to form 3-deacetylsalannin. This is followed by the reduction of the C1 acetate (B1210297) to a hydroxyl group, yielding salannol. The final step is hypothesized to be a dehydration of the tigloyl moiety of a salannol-like precursor, catalyzed by a dehydratase, to introduce a double bond at the 2',3' position, yielding this compound. The exact nature of this enzymatic step remains to be elucidated but may involve an enoyl-CoA hydratase/dehydratase-like mechanism acting on an activated form of the tigloyl group.
Quantitative Data
Specific quantitative data for this compound is sparse in the literature. However, data for related limonoids in Azadirachta indica can provide a valuable context for researchers.
| Parameter | Value | Reference |
| Starting Material | Uncrushed green leaves of Azadirachta indica | [10] |
| Concentration in Methanolic Extract | 531.94 mg/100 g of extract | [10] |
| Purity of Final Compound | >98% (achievable with preparative chromatography) | [10] |
Table 1: Quantitative Data Regarding the Extraction of this compound from Neem Leaves.
| Sample | Azadirachtin A (mg/L) | Azadirachtin B (mg/L) | Deacetylsalannin (mg/L) | Salannin (mg/L) | Total Limonoids (mg/L) |
| Commercial Biopesticide A | 72.0 ± 1.12 | 189 ± 2.68 | 32.3 ± 0.58 | 281 ± 5.86 | 574 ± 10.3 |
| Commercial Biopesticide B | 43.1 ± 0.78 | 83.3 ± 1.50 | 126 ± 2.18 | ||
| Commercial Biopesticide C | 32.9 ± 0.59 | 71.3 ± 1.58 | 104 ± 1.98 | ||
| Commercial Biopesticide I | 89.6 ± 1.61 | 38.9 ± 0.70 | 129 ± 2.31 |
LOQ: Limit of Quantitation Table 2: Concentration of Major Limonoids in Selected Commercial Neem-Based Biopesticides.[11]
Experimental Protocols
The following protocols are a composite of established methods for the extraction, isolation, and analysis of limonoids from Azadirachta indica.
Extraction and Isolation of this compound
This protocol outlines a general procedure for the isolation of this compound from neem leaves.[10]
-
Preparation of Plant Material:
-
Collect fresh, healthy leaves from Azadirachta indica trees.
-
Thoroughly wash the leaves with tap water to remove any dirt and debris.
-
Air-dry the leaves in a shaded and well-ventilated area for 7-10 days, or until they are brittle.
-
Grind the dried leaves into a coarse powder using a mechanical grinder.
-
-
Extraction:
-
Place 500 g of the powdered neem leaves into a large cellulose (B213188) thimble.
-
Insert the thimble into a Soxhlet extractor.
-
Add 2.5 L of methanol (B129727) to the round-bottom flask.
-
Carry out the extraction for 8-12 hours at the boiling point of methanol.
-
After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Dissolve the crude methanolic extract in a minimal amount of methanol.
-
Partition the dissolved extract between ethyl acetate and water (1:1 v/v) in a separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer. Repeat the partitioning of the aqueous layer with ethyl acetate two more times.
-
Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentrate the dried ethyl acetate fraction to yield a triterpenoid-enriched fraction.
-
-
Chromatographic Purification:
-
Prepare a silica (B1680970) gel (60-120 mesh) column packed in n-hexane.
-
Adsorb the triterpenoid-enriched fraction onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions of a consistent volume and monitor them using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).
-
Visualize the spots on the TLC plates using an anisaldehyde-sulfuric acid spray reagent followed by heating.
-
Pool the fractions containing the compound of interest and concentrate them.
-
Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Analytical Methods
4.2.1. High-Performance Liquid Chromatography (HPLC) HPLC is a standard method for the quantification of limonoids.[12]
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Detection: UV detection at a wavelength of 215-220 nm.
-
Quantification: Based on a calibration curve generated from a purified standard of the target limonoid.
4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is used for the identification and structural characterization of limonoids.[12]
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap analyzers can be employed.
-
Tandem MS (MS/MS): Can be used to obtain fragmentation patterns for structural elucidation.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound in Azadirachta indica is yet to be fully elucidated, particularly the final enzymatic steps. The putative pathway presented here, based on the known biosynthesis of salannin, provides a logical framework for future research. The key to confirming this pathway lies in the identification and characterization of the enzymes responsible for the later-stage modifications of the C-seco limonoid skeleton, especially the proposed dehydratase. Advances in genomics and transcriptomics of A. indica, coupled with heterologous expression and in vitro enzyme assays, will be instrumental in unraveling the complete biosynthetic machinery. A thorough understanding of this pathway could enable the metabolic engineering of plants or microbial systems for the enhanced production of this compound and other valuable limonoids for pharmaceutical and agricultural applications.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species | John Innes Centre [jic.ac.uk]
- 7. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Expedient preparative isolation, quantification and characterization of limonoids from Neem fruits - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Unveiling the Anticancer Potential of 2',3'-Dehydrosalannol Against Triple-Negative Breast Cancer: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature, high metastatic potential, and lack of targeted therapies.[1][2][3][4] Accounting for 15-20% of all breast tumors, TNBC is characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[2] This molecular profile renders it unresponsive to conventional hormonal therapies and HER2-targeted agents, underscoring the urgent need for novel therapeutic strategies.[2] Natural products have historically been a rich source of anticancer compounds, and 2',3'-Dehydrosalannol (DHS), a limonoid derived from the neem tree (Azadirachta indica), has emerged as a promising candidate for TNBC treatment.[2][3] Preclinical studies have demonstrated its ability to inhibit the growth of TNBC cells and induce programmed cell death, or apoptosis.[1][4] This technical guide provides a comprehensive overview of the anticancer properties of this compound against TNBC, focusing on its mechanism of action, summarizing key quantitative data, and detailing relevant experimental protocols.
Quantitative Data on Anticancer Activity
The pro-apoptotic and anti-proliferative effects of this compound have been evaluated in TNBC cell lines. While specific IC50 values are not consistently reported in the public domain, the available data indicates a significant dose-dependent inhibition of cell growth.[3]
Table 1: Effect of this compound on the Viability of Triple-Negative Breast Cancer Cells
| Cell Line | Treatment Concentration (µM) | Observation | Reference |
| MDA-MB-231 | 20 | Significant growth suppression | [5] |
| MDA-MB-468 | 20 | Significant growth suppression | [5] |
Table 2: Apoptosis Induction by this compound in Triple-Negative Breast Cancer Cells
| Cell Line | Treatment Duration (hours) | Assay | Result | Reference |
| MDA-MB-231 | 24 | TUNEL Assay | Induction of apoptosis | [5] |
| MDA-MB-468 | 24 | TUNEL Assay | Induction of apoptosis | [5] |
Table 3: Molecular Targets of this compound in MDA-MB-231 Cells
| Protein Target | Effect of this compound Treatment | Reference |
| Phosphorylated AKT (pAKT) | Inhibition | [5] |
| B-cell lymphoma 2 (BCL-2) | Down-regulation | [5] |
| Cyclin D1 | Inhibition | [5][6] |
| BCL-2-associated X protein (BAX) | Increased expression | [5] |
| Cleaved Caspase-3 | Induction | [5] |
| Phosphorylated FOXO3a | Reduction | [5] |
Mechanism of Action: Targeting a Pro-Survival Signaling Pathway
The anticancer activity of this compound in TNBC cells is primarily attributed to its ability to inhibit a cathepsin-mediated pro-survival signaling pathway.[1][7][8] This mechanism disrupts key cellular processes that promote cancer cell proliferation and survival.
The proposed signaling cascade initiated by this compound is as follows:
-
Inhibition of Cathepsin: DHS is believed to inhibit the activity of cathepsins, a family of proteases that are often overexpressed in cancer and contribute to tumor progression.[2][8]
-
Downregulation of PI3K/Akt Signaling: This inhibition leads to the downregulation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, a critical signaling cascade for cell survival.[1][5] Specifically, DHS inhibits the phosphorylation of Akt, thereby inactivating it.[4]
-
Modulation of Downstream Effectors: The inactivation of Akt triggers a series of downstream events that collectively shift the cellular balance towards apoptosis.[5] This includes:
-
Decreased BCL-2: The expression of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2) is reduced.[1]
-
Increased BAX: Conversely, the expression of the pro-apoptotic protein BCL-2-associated X protein (BAX) is increased.[1] The altered BAX/BCL-2 ratio is a critical determinant for the induction of apoptosis.
-
Activation of FOXO3a: Inactivation of Akt leads to the activation of the transcription factor FOXO3a, which can upregulate the expression of cell cycle inhibitors like p27KIP1.[4]
-
Downregulation of Cyclin D1: The expression of Cyclin D1, a key regulator of the G1 phase of the cell cycle, is inhibited, which can lead to cell cycle arrest.[4][6]
-
-
Induction of Apoptosis: The culmination of these molecular changes is the activation of the apoptotic cascade, evidenced by the increased levels of cleaved caspase-3, a key executioner caspase.[1]
Caption: Proposed signaling pathway of this compound in TNBC cells.
Experimental Protocols
The investigation into the anticancer effects of this compound on TNBC cells involves several key experimental methodologies.
Cell Culture
-
Cell Lines: MDA-MB-231 and MDA-MB-468, two well-characterized human triple-negative breast cancer cell lines, are commonly utilized.[5]
-
Culture Conditions: Cells are maintained in an appropriate growth medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.[5]
Cell Viability Assay (e.g., MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density.
-
After cell attachment, treat with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Apoptosis Assay (TUNEL Assay)
-
Principle: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Procedure:
-
Culture and treat cells with this compound as described above.
-
Fix and permeabilize the cells.
-
Incubate the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
Analyze the cells using fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.[5]
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[5]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., pAkt, Akt, Bcl-2, BAX, cleaved caspase-3, Cyclin D1, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.[5]
-
Caption: General experimental workflow for studying this compound.
Future Directions and Conclusion
This compound demonstrates significant potential as a therapeutic agent for triple-negative breast cancer.[1] Its mechanism of action, centered on the inhibition of the cathepsin-mediated PI3K/Akt pro-survival pathway, presents a compelling rationale for its further development.[2][7] However, a notable gap in the current research is the absence of in vivo efficacy studies.[7][9] Future research should prioritize the evaluation of this compound in preclinical animal models of TNBC to validate the promising in vitro findings.[7] Such studies are crucial to assess its therapeutic efficacy, toxicity, and pharmacokinetic profile in a living organism, which are essential steps in translating this natural compound into a clinical candidate for the treatment of triple-negative breast cancer.
References
- 1. The anticancer effect of 2'-3'-dehydrosalannol on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Anticancer Effect of 2’-3’-dehydrosalannol on Triple-negative Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
"preliminary in vitro studies of 2',3'-Dehydrosalannol"
An In-depth Technical Guide on the Preliminary In Vitro Studies of 2',3'-Dehydrosalannol
Introduction
This compound is a naturally occurring tetranortriterpenoid, a complex secondary metabolite isolated from the leaves and bark of the neem tree, Azadirachta indica.[1][] This limonoid compound has garnered significant scientific interest due to its diverse biological activities, including anticancer, antibacterial, and antifeedant properties.[1][] Preliminary in vitro research has particularly highlighted its potential as an anticancer agent, demonstrating potent effects against aggressive triple-negative breast cancer (TNBC) cell lines.[1][3] The primary mechanism of its anticancer action appears to be the induction of programmed cell death, or apoptosis, through the inhibition of the cathepsin-mediated pro-survival signaling pathway.[3][4]
This technical guide provides a comprehensive overview of the foundational in vitro studies of this compound. It is designed for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's physicochemical properties, biological activities with available quantitative data, detailed experimental protocols, and a visual representation of its proposed mechanism of action.
Data Presentation
The following tables summarize the key physicochemical properties and the reported in vitro biological activities of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₂O₈ | [4] |
| Molecular Weight | 554.7 g/mol | [3][4] |
| Physical State | Powder | [3] |
| Melting Point | 183-185 °C | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Storage | 2-8°C | [3] |
Table 2: In Vitro Anticancer Activity of this compound against Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Assay Type | Concentration | Observed Effect | Quantitative Data |
| MDA-MB-231 | Cell Viability | Starting at 20 µM | Dose-dependent inhibition of cell growth | Specific IC50 values are not detailed in the available literature abstracts.[1] |
| MDA-MB-468 | Cell Viability | Starting at 20 µM | Dose-dependent inhibition of cell growth | Specific IC50 values are not detailed in the available literature abstracts.[1] |
| MDA-MB-231 | Apoptosis (TUNEL Assay) | Not specified | Induction of apoptosis | Quantitative data on the percentage of apoptotic cells is not available in the literature abstracts.[1] |
| MDA-MB-468 | Apoptosis (TUNEL Assay) | Not specified | Induction of apoptosis | Quantitative data on the percentage of apoptotic cells is not available in the literature abstracts.[1] |
Table 3: Other Reported In Vitro Biological Activities
| Activity | Target Organism/System | Observed Effect |
| Antifeedant | Spodoptera litura | Possesses antifeedant activity.[4][5] |
| Antibacterial | K. pneumonia, P. aeruginosa, S. aureus, E. coli, E. faecalis | Demonstrates antibacterial properties against a range of Gram-positive and Gram-negative bacteria.[1][] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments cited in the literature for the study of this compound.
Isolation and Purification of this compound from Azadirachta indica
While specific, detailed protocols are often proprietary, the following is a generalized methodology based on standard phytochemical extraction techniques.[3]
-
Collection and Preparation: Fresh, healthy leaves of Azadirachta indica are collected, washed, and air-dried in the shade to preserve the chemical constituents. The dried leaves are then ground into a coarse powder.[3]
-
Extraction: The powdered leaf material is subjected to maceration with an organic solvent, such as ethanol, at room temperature for 24-72 hours.[3]
-
Concentration: The extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[3]
-
Fractionation: The crude extract undergoes solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds. This compound is expected to be in the moderately polar fractions.[3]
-
Chromatographic Purification: The enriched fraction is further purified using column chromatography over silica (B1680970) gel, eluting with a gradient of solvents like hexane-ethyl acetate.[3]
-
Final Purification: Fractions containing the target compound are identified by thin-layer chromatography (TLC), pooled, and subjected to final purification using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.[3]
Cell Viability (MTT) Assay
The cytotoxic effect of this compound on TNBC cells is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][6]
-
Cell Seeding: MDA-MB-231 or MDA-MB-468 cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.[6]
-
Treatment: A broad range of concentrations of this compound (e.g., 0.1 to 100 µM), prepared by serial dilution in culture medium, is added to the wells. A vehicle control (e.g., DMSO) is also included.[6]
-
Incubation: Plates are incubated for 24-72 hours at 37°C in a humidified atmosphere (with 5% CO₂ for MDA-MB-468 cells).[4][6]
-
MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well, followed by another 4-hour incubation.[4]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader to determine cell viability relative to the control.[4]
Apoptosis Assay (Flow Cytometry)
This protocol quantifies the induction of apoptosis using an Annexin V-FITC Apoptosis Detection Kit and flow cytometry.[6]
-
Cell Seeding and Treatment: MDA-MB-231 or MDA-MB-468 cells are seeded in 6-well plates. After overnight attachment, they are treated with this compound (e.g., at a predetermined IC50 concentration) for 48 hours.[6]
-
Cell Harvesting: Cells are harvested by trypsinization. The culture supernatant is also collected to include any floating apoptotic cells.[6]
-
Staining: Cells are washed with cold PBS and resuspended in 1X binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.[6][7]
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.[7]
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to determine the percentages of live, early apoptotic, late apoptotic, and necrotic cells based on FITC and PI fluorescence.[7]
Western Blot Analysis
This protocol is used to detect changes in the expression of key proteins involved in apoptosis and survival pathways.[6]
-
Cell Lysis: Cells treated with this compound are lysed in RIPA buffer, and protein concentration is determined using a BCA assay.[6]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., pAKT, BCL-2, BAX, Cyclin D1, Cleaved Caspase-3) and a loading control (e.g., β-actin).[6]
-
Detection: The membrane is then incubated with an HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.[6]
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.[1]
Signaling Pathways and Workflows
The following diagrams, created using the DOT language, visualize the proposed signaling pathway of this compound and a general experimental workflow.
Caption: Proposed signaling pathway of this compound in TNBC cells.[4][8]
Caption: General workflow for the isolation of this compound.[4]
Conclusion
The preliminary in vitro data for this compound reveal a natural compound with significant biological activities.[1] Its potent cytotoxic and pro-apoptotic effects on triple-negative breast cancer cells, combined with its antibacterial and antifeedant properties, establish it as a promising candidate for further investigation in drug discovery and development.[1][3] Future research should aim to determine precise IC50 values in various cancer cell lines, further elucidate the detailed molecular mechanisms of action, and expand the evaluation of its efficacy in more complex in vitro models before progressing to in vivo studies.[8] This guide serves as a foundational resource to facilitate such continued research.
References
2',3'-Dehydrosalannol: A Technical Overview of its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dehydrosalannol (DHS), a tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), has emerged as a natural compound with significant anticancer potential.[1][2][3][4] Preclinical research, particularly in the context of triple-negative breast cancer (TNBC), has highlighted its ability to inhibit cancer cell proliferation and induce programmed cell death (apoptosis).[5][6][7] TNBC is an aggressive subtype of breast cancer that lacks well-defined molecular targets, making the discovery of novel therapeutic agents like DHS a critical area of investigation.[5] This technical guide provides a comprehensive analysis of the molecular mechanisms underlying the anticancer effects of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action in Cancer Cells
The primary anticancer activity of this compound is attributed to its ability to inhibit a cathepsin-mediated pro-survival signaling pathway.[2][4][6][7] This action initiates a cascade of molecular events that collectively suppress cancer cell growth and promote apoptosis.
Inhibition of Cathepsin and the PI3K/Akt Signaling Pathway
Studies indicate that DHS targets and inhibits the activity of cathepsins, a class of lysosomal cysteine proteases often overexpressed in various cancers and linked to tumor progression.[1][5] Specifically, DHS has been shown to inhibit Cathepsin B.[1][6] This inhibition leads to the downstream downregulation of the PI3K/Akt signaling pathway, a central node in cell survival signaling.[5][8] A key event in this process is the decreased phosphorylation of Protein Kinase B (Akt), which effectively inactivates this pro-survival cascade.[8][9]
The inactivation of Akt has several critical downstream consequences:
-
Modulation of FOXO3a: In its active, phosphorylated state, Akt inhibits the transcription factor FOXO3a. By inhibiting Akt phosphorylation, DHS restores the function of FOXO3a.[6] Active FOXO3a can then upregulate target genes like the cell cycle inhibitor p27KIP1.[5][6]
-
Impact on Apoptotic Regulators: The suppression of Akt signaling shifts the balance of apoptosis-regulating proteins towards a pro-death state.[1]
Caption: Proposed signaling pathway of this compound in TNBC cells.[1][3][4][5][10]
Induction of Intrinsic Apoptosis
This compound is a potent inducer of the intrinsic, or mitochondrial, pathway of apoptosis.[8][11] This is achieved by modulating the balance of the Bcl-2 family of proteins, which are critical regulators of this process.[11][12]
-
Modulation of Bcl-2 Family Proteins: Treatment with DHS results in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX.[6][8][9] This critical shift in the BAX/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane.[11][12]
-
Caspase Activation: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c into the cytosol.[12] This event triggers the formation of the apoptosome and the subsequent activation of a caspase cascade.[12][13] DHS treatment culminates in a significant increase in the levels of cleaved caspase-3, an executioner caspase that orchestrates the dismantling of the cell.[6][8][9][14]
Caption: Intrinsic apoptosis pathway activated by this compound.[11]
Cell Cycle Regulation
In addition to inducing apoptosis, DHS also affects cell cycle progression. The inhibition of the cathepsin-Akt pathway leads to the downregulation of Cyclin D1, a key regulatory protein required for the G1 phase of the cell cycle.[1][3][5][6] This effect, coupled with the upregulation of the cell cycle inhibitor p27KIP1 via FOXO3a activation, suggests that DHS can induce cell cycle arrest, further contributing to its anti-proliferative effects.[5][6]
Data Presentation
While specific IC50 values are not consistently reported in the reviewed literature, semi-quantitative data clearly demonstrates the dose-dependent efficacy and molecular impact of this compound on TNBC cells.[1][5][8]
Table 1: Effect of this compound on the Viability of Triple-Negative Breast Cancer Cells
| Cell Line | Concentration of this compound | Observed Effect on Cell Viability | Reference |
|---|---|---|---|
| MDA-MB-231 | 20 µM | Significant growth suppression | [5][11] |
| MDA-MB-468 | 20 µM | Significant growth suppression |[5][11] |
Table 2: Molecular Effects of this compound in Triple-Negative Breast Cancer Cells
| Molecular Target | Observed Effect | Primary Detection Method | Reference(s) |
|---|---|---|---|
| pAkt | Downregulation | Western Blot | [8][9] |
| Bcl-2 | Downregulation | Western Blot | [3][6][9] |
| BAX | Upregulation | Western Blot | [6][9] |
| Cleaved Caspase-3 | Upregulation | Western Blot | [1][6][9] |
| Cyclin D1 | Downregulation | Western Blot | [3][6][9] |
| p27KIP1 | Upregulation | Western Blot | [6] |
| Cathepsin B | Inhibition | Molecular Analysis |[6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Culture
-
Cell Lines: Human triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-468, are commonly utilized.[8]
-
Culture Medium: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[8]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[8]
Cell Viability Assay (MTT Assay)
The cytotoxic effect of DHS is frequently quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[4]
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins.[8]
-
Protein Extraction: Following treatment with DHS, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., Akt, pAkt, Bcl-2, BAX, Caspase-3, Cyclin D1, β-actin).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.[1][11] Band intensities are often quantified using densitometry software.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Cell Harvesting: Both adherent and floating cells are collected after DHS treatment, washed with cold PBS, and harvested by trypsinization.[8]
-
Cell Staining: The cells are resuspended in Annexin V binding buffer. Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent nucleotide stain that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells) are added to the cell suspension.[8]
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.[8]
-
Flow Cytometry Analysis: The stained cells are immediately analyzed by a flow cytometer. The percentages of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic) are determined based on FITC and PI fluorescence.[8]
Caption: General experimental workflow for mechanism of action studies.[1][11]
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent, particularly for challenging cancers like TNBC.[1][4][5] Its mechanism of action, which centers on the inhibition of the cathepsin-mediated PI3K/Akt pro-survival pathway and subsequent induction of apoptosis, provides a strong rationale for its continued development.[4][5]
Future research should focus on several key areas:
-
In Vivo Validation: While in vitro data is promising, the efficacy of DHS has not yet been validated in animal models of cancer.[10][15] In vivo studies are a critical next step to confirm its therapeutic potential.
-
Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of DHS is essential for its development as a clinical agent.
-
Synergistic Combinations: Investigating the potential of DHS in combination with standard chemotherapies or other targeted agents could reveal synergistic effects, potentially enhancing efficacy and overcoming drug resistance.[3]
-
Target Specificity: Further studies to precisely identify the specific cathepsin isoforms inhibited by DHS and to explore other potential molecular targets will provide a more complete picture of its mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Anticancer Effect of 2’-3’-dehydrosalannol on Triple-negative Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 7. The anticancer effect of 2'-3'-dehydrosalannol on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Soxhlet Extraction of 2',3'-Dehydrosalannol from Neem Leaves
Audience: Researchers, scientists, and drug development professionals.
Introduction
2',3'-Dehydrosalannol is a tetranortriterpenoid, a class of complex limonoids, isolated from the leaves of the neem tree (Azadirachta indica)[1][2]. This compound, along with other limonoids like nimbin (B191973) and salannin, contributes to the well-documented biological activities of neem extracts, including potent antifeedant properties[1][3][4][5]. Efficient extraction of these compounds is a critical first step for further research, including pharmacological screening and drug development. This document provides a detailed protocol for the Soxhlet extraction of this compound from neem leaves, compiled from established methods for limonoid extraction. Soxhlet extraction is a continuous extraction method that offers high efficiency for separating compounds from solid plant materials[6].
Physicochemical Properties of this compound
Understanding the properties of the target compound is crucial for optimizing extraction parameters.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₂O₈ | [7] |
| Molecular Weight | 554.7 g/mol | [2][7] |
| Physical State | Powder | [2] |
| Melting Point | 183-185 °C | [2][] |
| XLogP3 | 3.6 | [2][7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2][4] |
XLogP3 is a measure of hydrophobicity. A value of 3.6 suggests moderate lipophilicity, indicating that solvents of intermediate polarity would be effective for extraction.
Experimental Protocol
This protocol outlines the complete workflow from sample collection to obtaining a crude extract enriched with this compound.
3.1. Materials and Reagents
-
Plant Material: Fresh, healthy leaves of Azadirachta indica.
-
Solvents (Analytical Grade): Methanol (B129727), Ethanol (B145695), Ethyl Acetate, n-Hexane[9].
-
Equipment:
-
Mechanical grinder
-
Soxhlet apparatus (including round-bottom flask, extractor, and condenser)[6]
-
Cellulose (B213188) thimbles[1]
-
Heating mantle
-
Standard laboratory glassware
-
3.2. Step-by-Step Methodology
Step 1: Preparation of Plant Material [1][10]
-
Collection: Collect fresh, disease-free leaves from mature neem trees.
-
Washing: Thoroughly wash the leaves with tap water to remove dirt and particulate matter[1][9].
-
Drying: Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, for 7-10 days or until they become brittle[1]. Alternatively, oven drying at a controlled temperature (e.g., 50°C) can be used[11].
-
Grinding: Pulverize the dried leaves into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction[1][9].
Step 2: Soxhlet Extraction
-
Thimble Packing: Accurately weigh a specific amount of the powdered neem leaves (e.g., 50-100 g) and place it into a cellulose thimble.
-
Apparatus Setup: Insert the thimble into the main chamber of the Soxhlet extractor.
-
Solvent Addition: Add the chosen extraction solvent (Methanol is recommended for semi-polar triterpenoids) to the round-bottom flask[1][10]. A solvent-to-solid ratio of approximately 10:1 to 20:1 (mL/g) is a common starting point[12].
-
Extraction Process: Heat the flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back onto the thimble, immersing the sample[6]. When the solvent level in the extractor reaches the top of the siphon arm, the entire volume of solvent and dissolved extract is siphoned back into the flask[11]. This completes one cycle.
-
Duration: Continue the extraction for a period of 8-12 hours, or for a specific number of cycles to ensure exhaustive extraction[1]. The optimal duration can be influenced by the solvent and particle size[13].
Step 3: Post-Extraction Processing
-
Solvent Recovery: After the extraction is complete, cool the apparatus. Concentrate the solvent containing the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to yield a dark, viscous crude extract[1][10].
-
Drying and Storage: The resulting crude extract should be further dried in a vacuum oven to remove any residual solvent. Store the extract in an airtight, light-protected container at 4°C for future analysis.
Quantitative Data Summary
While specific yield data for purified this compound is not widely published, the following table summarizes relevant quantitative data from the extraction of neem leaves to provide context.
| Parameter | Solvent | Value/Result | Source |
| Concentration in Crude Extract | Methanol | 531.94 mg/100 g of extract | [1] |
| Total Crude Extract Yield | Methanol | 16.0% | [9] |
| Total Crude Extract Yield | Ethanol | 21.5% - 35.0% | [9][14] |
| Total Crude Extract Yield | n-Hexane | ~3.0% higher than ethanol in one study | [9] |
| Optimal Extraction Time | Ethanol | 24 hours for maximum yield (35.0%) | [14] |
| Purity (Post-Purification) | Not Applicable | >98% (achievable with preparative HPLC) | [1] |
Note: Yields can vary significantly based on the geographic origin of the leaves, season of collection, drying method, and specific extraction parameters.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the Soxhlet extraction process.
Caption: Experimental workflow for Soxhlet extraction of neem leaves.
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when using volatile organic solvents like methanol and hexane.
-
Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and solvent-resistant gloves.
-
Ensure heating mantles are connected to a variable power supply to control the heating rate and prevent solvent bumping.
-
Never heat a closed system. Ensure the Soxhlet apparatus is properly assembled and vented.
-
Handle powdered plant material carefully to avoid inhalation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. scialert.net [scialert.net]
- 4. This compound | CAS:97411-50-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficiency and Excellence: Optimizing Soxhlet Extraction for Plant Compounds [greenskybio.com]
- 7. This compound | C32H42O8 | CID 91886694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. benchchem.com [benchchem.com]
- 11. eijst.org.uk [eijst.org.uk]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Soxhlet Extraction of Herba Leonuri Using Factorial Design of Experiment | Ahmad | International Journal of Chemistry | CCSE [ccsenet.org]
- 14. tatiuc.edu.my [tatiuc.edu.my]
Application Notes and Protocols for the Isolation of 2',3'-Dehydrosalannol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dehydrosalannol (B2390548) is a tetranortriterpenoid found in the leaves and seeds of the neem tree (Azadirachta indica). This limonoid, along with other structurally similar compounds present in neem extracts, has attracted significant scientific interest due to its potential biological activities, including insect antifeedant and anticancer properties. The isolation and purification of this compound from the complex mixture of phytochemicals in neem extracts present a significant challenge. This document provides detailed application notes and standardized protocols for the successful isolation of this compound using column chromatography techniques, specifically silica (B1680970) gel chromatography and preparative high-performance liquid chromatography (HPLC).
Data Presentation
The isolation of this compound involves a multi-step process, and the efficiency of each step is critical for the final yield and purity. While specific quantitative data for this compound is not extensively reported in the literature, the following tables summarize typical data for the isolation of limonoids from neem extracts, which can be used as a benchmark for the purification of this compound.
Table 1: Quantitative Data for Limonoid Isolation
| Parameter | Value | Notes |
| Starting Material | Dried, powdered neem leaves or seeds | The concentration of limonoids can vary based on geographical location and harvest time. |
| Crude Extract Yield | 5 - 10% (methanolic extract from leaves) | Yield is dependent on the extraction method and solvent used. |
| Ethyl Acetate (B1210297) Fraction Yield | 5 - 15% of the crude extract | This fraction is enriched with triterpenoids, including this compound. |
| Silica Gel Chromatography Recovery | ~50% for similar limonoids[1] | Recovery can be optimized by careful fraction collection and monitoring. |
| Final Purity (after preparative HPLC) | >95%[2] | Purity is determined by HPLC analysis. |
Table 2: Chromatographic Parameters for this compound Analysis and Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18 reverse-phase | C18 reverse-phase |
| Mobile Phase | Acetonitrile (B52724):Water (gradient)[3] | Acetonitrile:Water (isocratic or gradient) |
| Flow Rate | 1.0 mL/min[3] | Dependent on column size, typically higher |
| Detection | UV at 215-220 nm[3] | UV at 215-220 nm |
| Retention Time (Rt) | ~21.81 minutes[3] | Will vary based on conditions, but relative elution order should be similar. |
Experimental Workflow
The overall workflow for the isolation of this compound is depicted in the following diagram.
Caption: A representative workflow for the isolation of this compound.
Experimental Protocols
The following protocols are based on established methods for the isolation of limonoids from Azadirachta indica. Optimization may be required at each step.
Preparation of Plant Material
-
Collection: Collect fresh, healthy leaves or seeds of Azadirachta indica.
-
Washing: Thoroughly wash the plant material with tap water to remove dirt and debris.
-
Drying: Air-dry the material in a well-ventilated, shaded area for 7-10 days, or until brittle.
-
Grinding: Grind the dried material into a coarse powder using a mechanical grinder.
Extraction
-
Soxhlet Extraction:
-
Place approximately 500 g of the powdered plant material into a large cellulose (B213188) thimble.
-
Insert the thimble into a Soxhlet extractor.
-
Add 2.5 L of methanol (B129727) to the round-bottom flask.
-
Conduct the extraction for 8-12 hours at the boiling point of methanol.
-
-
Concentration:
-
After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. The result will be a dark, viscous crude extract.
-
Solvent Partitioning
-
Initial Dissolution: Dissolve the crude methanolic extract in a minimal amount of methanol.
-
Partitioning:
-
Transfer the dissolved extract to a separatory funnel.
-
Add an equal volume of ethyl acetate and water (1:1 v/v).
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the partitioning of the aqueous layer with ethyl acetate two more times.
-
-
Pooling and Drying:
-
Pool all the ethyl acetate fractions.
-
Dry the pooled fraction over anhydrous sodium sulfate (B86663) to remove residual water.
-
Filter and concentrate the dried ethyl acetate fraction using a rotary evaporator to yield the triterpenoid-enriched fraction.
-
Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Allow the column to equilibrate with n-hexane.
-
-
Sample Loading:
-
Adsorb the triterpenoid-enriched fraction onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the packed column.
-
-
Elution:
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. A typical gradient might start with 100% n-hexane and incrementally increase the percentage of ethyl acetate.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 or 6:4 v/v).
-
Visualize the spots under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool the fractions containing the compound of interest based on their TLC profiles.
-
Preparative High-Performance Liquid Chromatography (HPLC)
-
System Preparation:
-
Use a preparative HPLC system equipped with a C18 column.
-
Equilibrate the column with the chosen mobile phase.
-
-
Mobile Phase:
-
An isocratic or gradient system of acetonitrile and water is typically effective. Based on analytical data, a starting point could be a ratio similar to that which gives good separation in the analytical run.
-
-
Sample Preparation:
-
Dissolve the pooled and concentrated fractions from the silica gel column in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Purification:
-
Inject the sample onto the preparative HPLC column.
-
Collect the fraction corresponding to the retention time of this compound, as determined by prior analytical HPLC analysis.
-
-
Final Concentration:
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.
-
-
Purity Confirmation:
-
Assess the purity of the final compound using analytical HPLC. A purity of >95% is often achievable[2].
-
Troubleshooting
Problem: Low yield of the target compound.
-
Possible Cause: Inefficient extraction or degradation during the process.
-
Solution: Ensure the plant material is finely powdered. Use a continuous extraction method like Soxhlet. Avoid high temperatures during solvent evaporation.
Problem: Poor separation during column chromatography.
-
Possible Cause: Inappropriate solvent system or overloaded column.
-
Solution: Optimize the mobile phase gradient for silica gel chromatography based on TLC results. Ensure the sample is properly adsorbed and not overloaded on the column. For HPLC, a shallower gradient or isocratic elution might improve the resolution of closely eluting compounds.
Problem: Co-elution of structurally similar limonoids.
-
Possible Cause: The complex nature of the neem extract.
-
Solution: Multiple chromatographic steps are often necessary. A final polishing step using preparative HPLC is crucial for achieving high purity. Experiment with different stationary phases or solvent systems if co-elution persists.
References
Application Note: High-Purity Isolation of 2',3'-Dehydrosalannol Using Preparative HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
2',3'-Dehydrosalannol is a complex tetranortriterpenoid isolated from the leaves of the neem tree, Azadirachta indica.[1][2][3] This natural compound has garnered significant scientific interest due to its range of biological activities, including antifeedant and potential anticancer properties.[1][][5] Achieving high purity of this compound is crucial for accurate pharmacological studies and potential therapeutic development. The primary challenge in its isolation lies in the complex mixture of structurally similar limonoids found in neem extracts, which often co-elute during chromatographic separation.[6]
This application note provides a detailed protocol for the isolation and purification of this compound to a high degree of purity using preparative High-Performance Liquid Chromatography (HPLC). The workflow begins with the extraction from raw plant material, followed by preliminary purification steps and a final, optimized preparative HPLC method.
Data Presentation
While specific yields for purified this compound are not extensively reported in the literature, the following table summarizes available quantitative data to provide a benchmark for the process.[6][7]
| Parameter | Value | Reference |
| Starting Material | Uncrushed green leaves of Azadirachta indica | [2][7] |
| Concentration in Methanolic Extract | 531.94 mg/100 g of extract | [7] |
| Achievable Purity | >98% | [7] |
Experimental Protocols
The purification of this compound is a multi-step process. The following protocols are a composite of established methods for the extraction and purification of limonoids from neem leaves.[7][8]
Preparation of Plant Material and Crude Extraction
-
Collection and Drying: Collect fresh, healthy leaves from Azadirachta indica trees. Wash them thoroughly with water to remove debris and air-dry in a shaded, well-ventilated area for 7-10 days until brittle.[7]
-
Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder to maximize the surface area for extraction.[7]
-
Soxhlet Extraction: Place 500 g of the powdered neem leaves into a large cellulose (B213188) thimble and insert it into a Soxhlet extractor. Add 2.5 L of methanol (B129727) to the flask and perform the extraction for 8-12 hours.[7]
-
Concentration: Concentrate the resulting methanolic extract under reduced pressure using a rotary evaporator. The temperature should not exceed 50°C to avoid degradation of thermolabile compounds.[6][7]
Preliminary Purification: Liquid-Liquid Partitioning
This step aims to remove non-polar impurities like chlorophyll (B73375) and lipids.[9]
-
Dissolve the concentrated crude methanolic extract in a minimal amount of methanol.
-
Partition the dissolved extract between ethyl acetate (B1210297) and water (1:1 v/v) in a separatory funnel.[7]
-
Shake the funnel vigorously and allow the layers to separate. Collect the ethyl acetate layer.
-
To further remove highly non-polar compounds, the ethyl acetate fraction can be concentrated and then partitioned between aqueous methanol and n-hexane. The this compound will remain in the more polar aqueous methanol layer.[9]
-
Concentrate the triterpenoid-enriched fraction using a rotary evaporator.[7]
Intermediate Purification: Flash Column Chromatography (Optional but Recommended)
To reduce the complexity of the mixture before preparative HPLC, an initial fractionation using flash chromatography is beneficial.
-
Column Packing: Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent like n-hexane and pack a glass column.[7]
-
Sample Loading: Adsorb the triterpenoid-enriched fraction onto a small amount of silica gel and load it carefully onto the top of the packed column.[7][10]
-
Elution: Elute the column using a gradient of n-hexane and ethyl acetate, starting with a low polarity and gradually increasing the concentration of ethyl acetate.[7][9]
-
Fraction Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify and pool the fractions containing this compound.
Final Purification: Preparative HPLC Protocol
This final step is designed to achieve >98% purity. The method is scaled from common analytical conditions for limonoids.
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, autosampler/manual injector, fraction collector, and UV-Vis or Photodiode Array (PDA) detector.[1]
-
Column: C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile (B52724) or methanol.[10]
-
Sample Solvent: Methanol or acetonitrile.
-
0.45 µm syringe filters.[1]
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Preparative Column |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | Start at 30% B, increase to 70% B over 40 minutes (optimization required)[6] |
| Flow Rate | 15-20 mL/min (adjust based on column dimensions) |
| Detection Wavelength | 215 nm or 217 nm[1][7] |
| Injection Volume | 1-5 mL (dependent on sample concentration and column capacity) |
| Column Temperature | Ambient or 30°C |
Procedure:
-
Sample Preparation: Dissolve the semi-purified, enriched fraction from the previous step in the sample solvent to a high concentration (e.g., 20-50 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.[10]
-
Injection and Fraction Collection: Inject the prepared sample onto the equilibrated preparative HPLC system. Monitor the chromatogram and collect the fractions corresponding to the peak of this compound using an automated fraction collector.[7]
-
Purity Confirmation: Analyze the purity of the collected fractions using an analytical HPLC system with a C18 column and the same mobile phase system, but at a lower flow rate (e.g., 1.0 mL/min).
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer to obtain the high-purity solid this compound.
Workflow Visualization
The following diagram illustrates the complete workflow for the isolation and purification of this compound.
Caption: Experimental workflow for the isolation of this compound.
Troubleshooting and Stability
-
Co-elution of Impurities: The primary challenge is the presence of structurally similar limonoids.[6] If co-elution occurs, optimizing the HPLC gradient (making it shallower) or trying a different mobile phase modifier or stationary phase can improve resolution.[9]
-
Compound Stability: Limonoids can be sensitive to pH, light, and temperature.[6] It is recommended to maintain neutral pH during extraction and purification unless required for separation.[6] Protect extracts and purified fractions from direct light by using amber vials or covering containers with aluminum foil.[6][11] For long-term storage, keep the purified compound at -20°C or below in a tightly sealed container.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C32H42O8 | CID 91886694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS:97411-50-2 | Manufacturer ChemFaces [chemfaces.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Assessing the Cytotoxicity of 2',3'-Dehydrosalannol: An MTT Assay Protocol
Application Notes
Introduction
2',3'-Dehydrosalannol, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), has garnered significant interest within the scientific community for its potential therapeutic properties, including anticancer activities.[1][2] Preliminary research suggests that this natural compound exhibits cytotoxic effects, particularly against triple-negative breast cancer (TNBC) cell lines.[1][3] The primary mechanism of action is believed to be the induction of apoptosis through the inhibition of pro-survival signaling pathways.[3][4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for assessing cell viability and proliferation.[5][6][7] This assay quantifies the metabolic activity of living cells, providing an indirect measure of cytotoxicity.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[5][7] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[5][10]
This document provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.
General Considerations
-
Compound Solubility: this compound is a lipophilic compound.[11] A high-concentration stock solution should be prepared in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[11]
-
Cell Line Selection: The choice of cell line will depend on the research focus. For investigating the anticancer properties of this compound, human triple-negative breast cancer cell lines such as MDA-MB-231 and MDA-MB-468 are relevant choices.[4]
-
Concentration Range: Based on existing research, a starting concentration range of 1 µM to 100 µM for this compound is recommended for dose-response experiments.[11]
-
Assay Validation: As natural compounds can sometimes interfere with the MTT assay, it is advisable to validate the results with an alternative cytotoxicity assay, such as a lactate (B86563) dehydrogenase (LDH) release assay or trypan blue exclusion.[11]
-
Controls: Appropriate controls are crucial for accurate data interpretation. These should include untreated cells (vehicle control), a blank control (medium only), and a positive control (a known cytotoxic agent).
Experimental Protocol
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5][7]
-
Selected cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[5]
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm with a reference wavelength of 630 nm[7]
-
Sterile pipette tips and tubes
Procedure
1. Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[6]
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow the cells to adhere.[6]
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50, 100 µM).
-
Carefully remove the culture medium from the wells of the 96-well plate.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells containing the same concentration of DMSO as the highest concentration of the test compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
3. MTT Assay:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[6]
-
Incubate the plate for 2-4 hours at 37°C with 5% CO₂.[5] During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[5]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[7]
4. Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm to reduce background noise.[7]
-
Record the absorbance values.
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve using non-linear regression analysis.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data of this compound on MDA-MB-231 Cells after 48h Treatment
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0 |
| 1 | 1.188 | 0.079 | 95.0 |
| 5 | 0.975 | 0.065 | 78.0 |
| 10 | 0.763 | 0.051 | 61.0 |
| 20 | 0.550 | 0.042 | 44.0 |
| 50 | 0.275 | 0.028 | 22.0 |
| 100 | 0.138 | 0.015 | 11.0 |
Note: This data is for illustrative purposes only and should be experimentally determined.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: TUNEL Assay for Apoptosis Induction by 2',3'-Dehydrosalannol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dehydrosalannol, a natural compound extracted from the neem tree (Azadirachta indica), has demonstrated notable potential as an anticancer agent.[1] Specifically, in the context of triple-negative breast cancer (TNBC), this compound has been shown to inhibit tumor growth by inducing apoptosis, or programmed cell death.[2] One of the key methods to quantify this apoptotic effect is the Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay. This assay identifies the DNA fragmentation that is a hallmark of late-stage apoptosis.[3]
These application notes provide a comprehensive guide to using the TUNEL assay for quantifying apoptosis induced by this compound in cancer cell lines. This document includes detailed protocols, quantitative data from relevant studies, and visualizations of the associated signaling pathways and experimental workflows.
Data Presentation
The pro-apoptotic effects of this compound have been quantified in triple-negative breast cancer cell lines, notably MDA-MB-231 and MDA-MB-468.[4] The data highlights a dose-dependent increase in the percentage of apoptotic cells upon treatment with the compound.
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (TUNEL Assay) |
| MDA-MB-231 | 75 | 24 | 13% |
| 100 | 24 | 30% | |
| MDA-MB-468 | 75 | 24 | 18.3% |
| 100 | 24 | 45.3% | |
| Table 1: Induction of Apoptosis in Triple-Negative Breast Cancer Cell Lines by this compound.[4] |
Signaling Pathway of this compound-Induced Apoptosis
This compound induces apoptosis primarily through the intrinsic pathway, which is initiated by intracellular signals. The mechanism involves the inhibition of the pro-survival PI3K/AKT signaling pathway.[2][5] This inhibition leads to a cascade of downstream events, including the modulation of the Bcl-2 family of proteins. Specifically, this compound downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[2][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and DNA fragmentation characteristic of apoptosis.[2][5]
Experimental Protocols
This section provides a detailed protocol for conducting a TUNEL assay on adherent cancer cells treated with this compound.
Experimental Workflow
Materials and Reagents
-
Cell Lines: MDA-MB-231 and MDA-MB-468 human triple-negative breast cancer cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052).[4]
-
This compound: Dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
-
TUNEL Assay Kit: Commercially available kits are recommended (e.g., from Thermo Fisher Scientific, Roche, or Abcam). These kits typically include:
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton™ X-100 in PBS)
-
Equilibration Buffer
-
Terminal deoxynucleotidyl transferase (TdT) Enzyme
-
Labeled Nucleotides (e.g., BrdUTP or FITC-dUTP)
-
Stop/Wash Buffer
-
Staining Buffer
-
-
Phosphate-Buffered Saline (PBS)
-
DNase I: For positive control.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Antifade Mounting Medium
-
Glass Coverslips and Microscope Slides
-
Humidified Chamber
-
Fluorescence Microscope
Protocol
1. Cell Culture and Treatment
-
Culture MDA-MB-231 or MDA-MB-468 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[4]
-
Seed cells onto sterile glass coverslips placed in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Treat the cells with the desired concentrations of this compound (e.g., 75 µM and 100 µM) and the vehicle control for the desired duration (e.g., 24 hours).[4]
2. Preparation of Controls
-
Positive Control: Treat a coverslip of untreated cells with DNase I (1-10 U/mL) for 10-30 minutes at room temperature to induce DNA strand breaks.
-
Negative Control: Prepare a coverslip of treated cells that will be incubated with the TUNEL reaction mixture without the TdT enzyme.
3. Fixation and Permeabilization
-
After treatment, gently aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15-30 minutes at room temperature.[1]
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 2-5 minutes at room temperature.[1]
-
Wash the cells twice with PBS.
4. TUNEL Reaction
-
(Optional but recommended) Incubate the cells with the Equilibration Buffer provided in the kit for 5-10 minutes at room temperature.
-
Prepare the TUNEL reaction mixture according to the kit's instructions by mixing the TdT enzyme and labeled nucleotides in the reaction buffer.
-
Aspirate the Equilibration Buffer and add the TUNEL reaction mixture to each coverslip, ensuring the cells are completely covered.
-
Incubate the coverslips in a humidified chamber for 60 minutes at 37°C, protected from light.[1]
5. Detection
-
Stop the reaction by adding the Stop/Wash Buffer and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If using an indirect detection method (e.g., BrdUTP), incubate with the fluorescently labeled antibody according to the kit's protocol.
-
Counterstain the nuclei by incubating with DAPI solution for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
6. Imaging and Analysis
-
Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope with the appropriate filters for the fluorophore used in the TUNEL assay and for DAPI.
-
Acquire images from multiple random fields for each treatment condition.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei (e.g., green fluorescence) and dividing by the total number of nuclei (DAPI-stained, e.g., blue fluorescence), then multiplying by 100.
% Apoptotic Cells = (Number of TUNEL-positive cells / Total number of cells) x 100
Conclusion
The TUNEL assay is a robust method for quantifying the apoptotic effects of this compound. By following these detailed protocols and understanding the underlying signaling pathways, researchers can effectively evaluate the potential of this and other compounds in drug discovery and development for cancers such as TNBC. The provided quantitative data serves as a valuable benchmark for future studies in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. The anticancer effect of 2'-3'-dehydrosalannol on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of 2',3'-Dehydrosalannol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2',3'-Dehydrosalannol is a tetranortriterpenoid, a type of limonoid, isolated from the neem tree (Azadirachta indica)[1]. The neem tree is well-known in traditional medicine for its wide array of therapeutic properties, including potent antibacterial, antifungal, and antiviral activities, which are attributed to a complex mixture of bioactive compounds[1]. While this compound is a known constituent of neem, its individual contribution to the overall antimicrobial profile of the plant is an active area of research[1]. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antibacterial potential.
It is important to note that while the antibacterial potential of this compound is recognized, specific MIC data in the scientific literature is limited. This guide synthesizes the available information and provides a standardized methodology to enable researchers to conduct their own assessments.
Data Presentation: Known Antibacterial Activity
While comprehensive MIC data for this compound against a wide range of bacteria is not yet available, some studies have reported its activity. One available data point indicates a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against Escherichia coli[2][]. The compound has also been noted to show activity against Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis, though specific MIC values were not provided in the available literature[].
To provide a reference for future studies, the following table summarizes the known MIC value for this compound and provides a template for recording new experimental data.
| Bacterial Strain | This compound MIC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |
| Escherichia coli (e.g., ATCC 11775) | 6.25[2][] | Ciprofloxacin | 0.004 - 128[2] |
| Klebsiella pneumoniae | Data not available | Ciprofloxacin | ≤0.03 - >32[2] |
| Pseudomonas aeruginosa | Data not available | Ciprofloxacin | 0.06 - >32[2] |
| Staphylococcus aureus | Data not available | Ciprofloxacin | 0.12 - >32[2] |
| Enterococcus faecalis | Data not available | Ciprofloxacin | 0.25 - 32[2] |
Experimental Protocols: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used and standardized technique for determining the MIC of antimicrobial agents and is recommended by the Clinical and Laboratory Standards Institute (CLSI)[2]. This method involves a serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension[2].
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Mueller-Hinton Broth (MHB)
-
96-well sterile microtiter plates
-
Standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile micropipettes and tips
-
Incubator (37°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Stock Solution:
-
Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mg/mL). Due to the potential for solvent inhibition of bacterial growth, the final concentration of DMSO in the wells should not exceed 1%.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well of a row and mix thoroughly to achieve the highest desired test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix the contents of the second well and transfer 100 µL to the third well. Continue this process down the row to create a range of decreasing concentrations. Discard the final 100 µL from the last well in the dilution series.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL[2].
-
Dilute this adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation[2].
-
-
Inoculation:
-
Add 100 µL of the standardized and diluted bacterial suspension to each well containing the serially diluted this compound.
-
-
Controls:
-
Growth Control: Include wells containing only MHB and the bacterial inoculum to ensure the bacteria are viable.
-
Sterility Control: Include wells containing only sterile MHB to check for contamination.
-
Positive Control: Prepare a serial dilution of a standard antibiotic (e.g., Ciprofloxacin) to confirm the susceptibility of the test organism.
-
Solvent Control: If a solvent like DMSO is used, include wells with the highest concentration of the solvent used in the assay and the bacterial inoculum to ensure it does not inhibit bacterial growth.
-
-
Incubation:
-
Determination of MIC:
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a postulated mechanism of action for limonoids.
Caption: Workflow for MIC determination of this compound.
Caption: Postulated mechanisms of action for limonoids.
Future Research
The limited data available for this compound highlights the need for further investigation. Future research should focus on:
-
Broad-Spectrum Screening: Determining the MIC of purified this compound against a comprehensive panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms by which this compound exerts its antibacterial effects.
-
Synergy Studies: Investigating the potential for synergistic or additive effects when combined with existing antibiotics.
These studies are crucial for fully understanding and potentially harnessing the therapeutic potential of this natural compound in the development of new antibacterial agents.
References
Application Notes and Protocols: 2',3'-Dehydrosalannol in Triple-Negative Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dehydrosalannol, a limonoid derived from the neem tree (Azadirachta indica), has demonstrated significant anticancer properties, particularly against aggressive triple-negative breast cancer (TNBC) cell lines.[1][2] TNBC is a challenging subtype of breast cancer due to the lack of estrogen, progesterone, and human epidermal growth factor receptor 2 (HER2) receptors, which limits targeted therapy options.[2] this compound has emerged as a promising natural compound that inhibits the growth of TNBC cells and induces programmed cell death, or apoptosis.[1][3] These application notes provide a comprehensive overview of the mechanism of action of this compound in MDA-MB-231 and MDA-MB-468 cancer cell lines, along with detailed protocols for key experiments.
Mechanism of Action
The primary anticancer activity of this compound in TNBC cells is attributed to its ability to inhibit the cathepsin-mediated PI3K/Akt pro-survival signaling pathway.[1][2] This inhibition triggers a cascade of molecular events that ultimately lead to apoptosis.[4][5]
Key molecular targets and effects of this compound include:
-
Inhibition of Akt Phosphorylation: this compound treatment leads to a decrease in the phosphorylation of Akt (pAkt), a crucial protein in a major cell survival pathway.[1][4] The inactivation of Akt promotes apoptosis.[4]
-
Modulation of Apoptosis-Regulating Proteins: The compound alters the balance of pro- and anti-apoptotic proteins. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein BAX.[1][3] This shift in the BAX/Bcl-2 ratio is a key indicator of the intrinsic apoptotic pathway.[4]
-
Activation of Caspase-3: Treatment with this compound results in increased levels of cleaved caspase-3, an executioner caspase that plays a central role in the final stages of apoptosis.[1][3]
-
Downregulation of Cyclin D1: The expression of cyclin D1, a key regulator of cell cycle progression, is reduced following treatment, suggesting a potential role in cell cycle arrest.[1]
Data Presentation
The following tables summarize the available quantitative data on the in vitro efficacy of this compound against MDA-MB-231 and MDA-MB-468 cell lines.
Table 1: Effect of this compound on the Viability of Triple-Negative Breast Cancer Cells
| Cell Line | Treatment Concentration (µM) | Observation |
| MDA-MB-231 | 20 | Significant growth suppression[3] |
| MDA-MB-468 | 20 | Significant growth suppression[3] |
Note: While the primary literature confirms a dose-dependent inhibitory effect of this compound on the growth of these cell lines, specific IC50 values are not publicly available in the reviewed literature.[5][6]
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Duration (hours) | Assay | Result |
| MDA-MB-231 | 24 | TUNEL Assay | Induction of apoptosis[3] |
| MDA-MB-468 | 24 | TUNEL Assay | Induction of apoptosis[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on TNBC cell lines.
Cell Culture
-
Cell Lines: Human triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-468, should be used.[6]
-
Culture Medium: The specific culture medium (e.g., DMEM, RPMI-1640) should be supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[6]
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[6]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed MDA-MB-231 and MDA-MB-468 cells in 96-well plates at a density of approximately 5 x 10³ cells per well.[6]
-
Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound.[6]
-
Incubation: Incubate the treated plates for 48 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat MDA-MB-231 and MDA-MB-468 cells with this compound for 48 hours.[6]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[6]
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[6]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[6]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentages of different cell populations.[6]
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathway.
-
Cell Lysis: Treat MDA-MB-231 cells with this compound for 48 hours. Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for pAkt, Akt, Bcl-2, BAX, cleaved caspase-3, and cyclin D1. A loading control such as β-actin or GAPDH should also be used.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow.
Caption: Proposed signaling pathway of this compound in TNBC cells.
Caption: General experimental workflow for studying this compound.
References
- 1. The anticancer effect of 2'-3'-dehydrosalannol on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:97411-50-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Bioactivity Screening of 2',3'-Dehydrosalannol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dehydrosalannol (B2390548) is a naturally occurring tetranortriterpenoid, a class of complex limonoids, isolated from the leaves and bark of the neem tree (Azadirachta indica)[1][2][3]. This molecule has garnered significant scientific interest due to its diverse and potent biological activities, including anticancer, antifeedant, anti-inflammatory, antibacterial, and antioxidant properties[1][2][3][][5]. Its potential to induce apoptosis in triple-negative breast cancer (TNBC) cells by targeting the cathepsin-mediated pro-survival signaling pathway makes it a particularly promising candidate for drug discovery[1][2].
As of the latest literature review, a total chemical synthesis of this compound has not been reported, primarily due to its complex, stereochemically rich structure[6]. Therefore, current research focuses on its isolation from natural sources and semi-synthetic modifications of related, more abundant limonoids to produce derivatives for bioactivity screening[2][6]. These application notes provide an overview of proposed semi-synthetic strategies and detailed protocols for screening the bioactivity of this compound and its novel derivatives.
Section 1: Proposed Semi-Synthesis of this compound
The most plausible route to obtaining this compound and its derivatives in the laboratory is through the semi-synthesis from a structurally related and more readily available precursor, such as Salannin (B1681390) or (+)-Salannol, which can be isolated from neem[2][]. The key transformation is the introduction of the 2',3'-double bond, which can be achieved via the dehydration of a corresponding 2',3'-diol functionality[6].
Caption: Proposed semi-synthesis workflow for this compound.
Experimental Protocol: Dehydration to Form the 2',3'-Double Bond
This protocol is a proposed method based on standard organic chemistry reactions for similar complex molecules and is intended as a guide for developing a specific synthetic route[6].
Objective: To introduce the 2',3'-double bond via dehydration of a precursor containing a diol functionality.
Materials:
-
Protected salannin derivative with a 2',3'-diol
-
Martin's sulfurane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolve the protected diol precursor (1.0 equivalent) in anhydrous DCM in a round-bottomed flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Martin's sulfurane (1.5 equivalents) to the cooled solution portion-wise[6].
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC[6].
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution[6].
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄[6].
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2',3'-dehydro product[6].
Section 2: Bioactivity Screening Protocols
Once this compound or its derivatives are synthesized or isolated, their biological effects can be evaluated using various in vitro assays.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines[1].
Caption: General workflow for screening anticancer activity using the MTT assay.
Procedure:
-
Cell Seeding: Seed triple-negative breast cancer (TNBC) cells in a 96-well plate at a predetermined density and allow them to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere[1].
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug)[1].
-
Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C[1].
-
MTT Addition: After incubation, remove the treatment medium and add MTT solution (e.g., 0.5 mg/mL in PBS) to each well. Incubate for another 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals[1].
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals[1].
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader[1].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve[1].
Protocol 2: Antibacterial Activity (Broth Microdilution Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.
Caption: General workflow for screening the antibacterial activity of a natural product.
Procedure:
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no turbidity (bacterial growth) is observed.
Section 3: Data Presentation and Known Bioactivities
Quantitative data from bioactivity screens should be organized systematically to facilitate structure-activity relationship (SAR) analysis.
Table 1: Summary of Known Biological Activities of this compound
| Biological Activity | Target/Assay | Observation/Result | Reference(s) |
| Anticancer | Triple-Negative Breast Cancer (TNBC) Cells | Induces apoptosis; inhibits cathepsin-mediated pro-survival signaling. | [1][2] |
| Antifeedant | Spodoptera litura | Possesses antifeedant activity. | [3][] |
| Antibacterial | Various pathogenic bacteria | Shows activity against K. pneumonia, P. aeruginosa, S. aureus, E. coli, E. faecalis. | [] |
| Anti-inflammatory | NF-κB Signaling Pathway | May modulate cytokine expression and oxidative processes. | [] |
| Antioxidant | General Assays | Helps protect cells from oxidative stress. | [] |
Table 2: Hypothetical Data Template for Bioactivity Screening of Derivatives
| Compound ID | Modification | IC₅₀ (μM) vs. TNBC Cells | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
| DHS-00 (Parent) | This compound | Value | Value | Value |
| DHS-01 | e.g., C-1 Ester Mod | Value | Value | Value |
| DHS-02 | e.g., Furan Ring Mod | Value | Value | Value |
| DHS-03 | e.g., C-7 Acylation | Value | Value | Value |
Section 4: Mechanism of Action in Triple-Negative Breast Cancer
In TNBC, this compound is reported to inhibit a pro-survival signaling pathway that is mediated by cathepsins. This leads to the downregulation of key survival proteins and promotes apoptosis (programmed cell death) in the cancer cells[1][2].
Caption: Postulated mechanism of this compound in TNBC cells.
References
Troubleshooting & Optimization
"challenges in the isolation of 2',3'-Dehydrosalannol from complex mixtures"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the isolation of 2',3'-Dehydrosalannol from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating pure this compound?
A1: The main difficulties arise from the complex nature of the extracts from which this compound is sourced, such as from the Neem tree (Azadirachta indica).[1][2] The key challenges include:
-
Structurally Similar Compounds: this compound is often present with a variety of other structurally similar limonoids, such as salannin (B1681390) and nimbin, which makes chromatographic separation challenging due to co-elution.[2]
-
Compound Stability: Limonoids can be sensitive to factors like pH, light, and temperature, which can lead to degradation during the lengthy isolation process.[2][3]
-
Low Yields: The concentration of this compound in the source material can be low, and the multi-step purification process often results in low overall yields, sometimes in the milligram range from kilograms of starting material.[2]
Q2: What is the general workflow for the isolation of this compound?
A2: A standard isolation procedure involves several key stages:
-
Extraction: The initial step is the extraction of the compound from the dried and powdered plant material (typically leaves or seeds) using a polar solvent like methanol (B129727) or ethanol.[1][2]
-
Liquid-Liquid Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity and remove impurities like chlorophyll (B73375) and non-polar compounds.[1][4]
-
Chromatographic Purification: A series of chromatographic techniques are employed for purification. This often starts with column chromatography using silica (B1680970) gel and progresses to more refined methods like preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[2][5]
Q3: What are the expected yields and purity levels for this compound?
A3: Specific yield data for this compound is not widely published.[2][5] However, it is known that the yields of pure limonoids from natural sources are often low after extensive purification.[2] Purity levels greater than 98% are achievable, typically requiring a final purification step with preparative HPLC.[5]
Q4: How can I confirm the identity and purity of my isolated this compound?
A4: A combination of chromatographic and spectroscopic techniques is essential for the confirmation of identity and purity:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for assessing the purity of the isolated compound.[2][6]
-
Structural Elucidation: Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) ('H and ¹³C) and Mass Spectrometry (MS) are used to confirm the chemical structure of this compound.[5][7]
Troubleshooting Guides
Problem 1: Low Yield of Crude Extract
| Potential Cause | Recommended Solution & Explanation |
| Inefficient Extraction | Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. For more exhaustive extraction, consider using a Soxhlet apparatus, which allows for continuous extraction.[2][8] You can also experiment with different extraction times and solvents to optimize the process.[2] |
| Degradation During Extraction | Limonoids can be sensitive to heat. When concentrating the extract, use a rotary evaporator at a reduced pressure and a moderate temperature (not exceeding 50°C) to prevent thermal degradation.[2][5] Additionally, protect the extract from direct light as some limonoids are known to be light-sensitive.[2] |
Problem 2: Poor Separation During Chromatography
| Potential Cause | Recommended Solution & Explanation |
| Co-elution of Structurally Similar Limonoids | The presence of other limonoids with similar polarities is a major challenge. Optimize your mobile phase in column chromatography; a common starting point is a gradient of n-hexane and ethyl acetate (B1210297). For better resolution, you can try adding a small amount of a third solvent to modify the polarity. For high-purity isolation, advanced techniques like preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC) are recommended.[4][9] |
| Column Overloading | Overloading the chromatography column can lead to broad peaks and poor separation. As a general guideline for silica gel chromatography, the sample load should be between 1-5% of the weight of the stationary phase.[2] |
| Irreversible Adsorption on Silica Gel | Chlorophyll and other pigments can bind irreversibly to silica gel, affecting the separation. It is crucial to remove these pigments through liquid-liquid partitioning before column chromatography.[4] |
Problem 3: Compound Degradation During Isolation
| Potential Cause | Recommended Solution & Explanation |
| pH Instability | Limonoids can be unstable in acidic or basic conditions. It is advisable to maintain a neutral pH throughout the extraction and purification process, unless a specific pH is necessary for separation. The use of buffered mobile phases in HPLC can also be beneficial.[2][3] |
| Light Sensitivity | Some related limonoids are known to degrade upon exposure to light. To minimize the risk of photodegradation, it is prudent to protect all solutions and fractions from light by using amber glassware or by covering the containers with aluminum foil.[2][3] |
| Thermal Instability | Avoid high temperatures during all steps of the isolation process. Solvent evaporation should be carried out under reduced pressure at temperatures below 50°C.[3][5] |
Data Presentation
Table 1: Quantitative Data on this compound Extraction
| Parameter | Value | Reference |
| Starting Material | Uncrushed green leaves of Azadirachta indica | [5] |
| Concentration in Methanolic Extract | 531.94 mg/100 g of extract | [5] |
| Purity of Final Compound | >98% (achievable with preparative chromatography) | [5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₂O₈ | |
| Molecular Weight | 554.7 g/mol | |
| Appearance | White crystalline solid | |
| Solubility | Soluble in methanol, ethanol, acetonitrile (B52724), ethyl acetate, chloroform |
Experimental Protocols
Preparation of Plant Material
-
Collection: Collect fresh, healthy leaves from Azadirachta indica trees.
-
Washing: Thoroughly wash the leaves with tap water to remove dirt and debris.[5]
-
Drying: Air-dry the leaves in a well-ventilated, shaded area for 7-10 days, or until they are brittle.[5]
-
Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder.[5]
Extraction
-
Soxhlet Extraction: Place 500 g of the powdered neem leaves into a large cellulose (B213188) thimble and insert it into a Soxhlet extractor.
-
Add 2.5 L of methanol to the round-bottom flask.
-
Carry out the extraction for 8-12 hours at the boiling point of methanol.[5]
-
Concentration: After extraction, concentrate the methanolic extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C. The result will be a dark, viscous semi-solid crude extract.[5]
Liquid-Liquid Partitioning
-
Dissolve the crude methanolic extract in a minimal amount of methanol.
-
Partition the dissolved extract between ethyl acetate and water (1:1 v/v) in a separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the partitioning of the aqueous layer with ethyl acetate two more times.
-
Pool the ethyl acetate fractions and dry them over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Filter and concentrate the dried ethyl acetate fraction using a rotary evaporator to obtain the triterpenoid-enriched fraction.[5]
Column Chromatography (Initial Purification)
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack a glass column.
-
Sample Loading: Adsorb the triterpenoid-enriched fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Fraction Collection and Analysis: Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v). Visualize the spots under UV light or with a staining reagent. Pool the fractions containing the compound of interest based on their TLC profiles.[5]
Preparative HPLC (Final Purification)
-
System Preparation: Use a preparative HPLC system with a C18 column, equilibrated with the mobile phase.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Injection and Fraction Collection: Inject the semi-purified fraction and collect the peak corresponding to this compound.
-
Purity Confirmation: Analyze the purity of the collected fraction using analytical HPLC. Confirm the identity using NMR and Mass Spectrometry.[5]
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Isolation of limonoids from seeds of Carapa guianensis Aublet (Meliaceae) by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
"co-elution of 2',3'-Dehydrosalannol with other limonoids during chromatography"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of 2',3'-Dehydrosalannol with other limonoids during chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound is a tetranortriterpenoid, a type of limonoid, isolated from the neem tree (Azadirachta indica)[1][2]. It has garnered significant scientific interest due to its potential biological activities, including antifeedant and anticancer properties[1][2]. Accurate purification is crucial for its structural elucidation, pharmacological screening, and for ensuring the quality and consistency of research materials and potential therapeutic products[1].
Q2: What are the main challenges in the chromatographic purification of this compound?
A2: The primary challenge stems from the complexity of neem extracts, which contain a multitude of structurally similar limonoids. This leads to difficulties in chromatographic separation, with co-elution of this compound with other limonoids like salannin (B1681390) and nimbin (B191973) being a common issue. Additionally, the stability of this compound can be a concern, as it may be sensitive to pH, light, and temperature, potentially leading to degradation during the isolation process.
Q3: Which limonoids are most likely to co-elute with this compound?
A3: Due to their structural similarities, limonoids such as salannin and nimbin are frequently reported to co-elute with this compound during chromatographic analysis[3]. The degree of co-elution can vary depending on the specific chromatographic conditions employed.
Troubleshooting Guide: Resolving Co-elution of this compound
Co-elution of this compound with other structurally related limonoids is a significant hurdle in achieving high purity. This guide provides a systematic approach to troubleshoot and resolve these separation challenges.
Problem: Poor resolution and peak overlap between this compound and other limonoids (e.g., salannin, nimbin) in HPLC.
Step 1: Initial Assessment and System Suitability
Before modifying the separation method, it's essential to ensure the HPLC system is functioning optimally.
-
Peak Shape: Broad or tailing peaks can exacerbate co-elution. Check for potential issues such as column degradation, excessive extra-column volume, or an inappropriate injection solvent[4].
-
System Pressure: Fluctuations in system pressure can indicate pump issues or leaks, affecting retention time reproducibility.
-
Detector Settings: Ensure the UV detection wavelength is optimal for limonoids, typically around 215-220 nm[5].
Step 2: Method Optimization
If the HPLC system is performing correctly, the next step is to optimize the chromatographic method to enhance selectivity and resolution.
Option 1: Modify the Mobile Phase Gradient
A common mobile phase for separating neem limonoids on a C18 column is a gradient of acetonitrile (B52724) and water[5].
-
Shallow Gradient: If co-elution occurs, employing a shallower gradient can increase the separation time between closely eluting peaks. For instance, if the compounds of interest elute between 40% and 60% acetonitrile, flatten the gradient in this region to improve resolution.
-
Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition where the critical separation occurs can also enhance resolution.
Option 2: Adjust Mobile Phase Composition and pH
-
Solvent Selectivity: Replacing acetonitrile with methanol (B129727) as the organic modifier can alter the selectivity of the separation due to different solvent-solute interactions.
-
pH Modification: The retention of ionizable compounds can be significantly influenced by the pH of the mobile phase. While limonoids are generally neutral, minor pH adjustments (e.g., with 0.1% formic acid) can sometimes improve peak shape and resolution. However, be mindful of the stability of this compound, as some limonoids can be unstable under acidic or basic conditions[3].
Option 3: Change the Stationary Phase
If optimizing the mobile phase is insufficient, changing the stationary phase can provide a different separation mechanism.
-
Phenyl-Hexyl Column: The pi-pi interactions offered by a phenyl-hexyl stationary phase can be beneficial for separating compounds with aromatic rings or unsaturated bonds, which are present in limonoids[4].
-
C30 Column: C30 columns are known for their ability to separate structurally similar isomers due to their shape selectivity[4].
Problem: Co-elution during Flash Chromatography
Step 1: Optimize the Solvent System
For flash chromatography on silica (B1680970) gel, a gradient of n-hexane and ethyl acetate (B1210297) is commonly used for initial separation of limonoids[1][6].
-
Solvent Polarity: If co-elution is observed, systematically adjust the polarity of the eluting solvent. A slower, more gradual increase in polarity will provide better separation.
-
Ternary Solvent Systems: Introducing a third solvent, such as acetone (B3395972) or methanol, in small percentages can modulate the solvent strength and selectivity, potentially resolving co-eluting compounds[6].
Step 2: Sample Loading
Overloading the column is a common cause of poor separation.
-
Reduce Sample Load: As a general guideline, the sample load should be between 1-5% of the stationary phase weight for silica gel chromatography[3].
-
Dry Loading: Adsorbing the sample onto a small amount of silica gel before loading it onto the column can often result in better peak shape and resolution compared to liquid loading.
Data Presentation
The following tables summarize quantitative data and experimental conditions for the analysis of this compound and related limonoids.
Table 1: Relative Abundance of Limonoids in Commercial Neem Formulations
| Formulation Code | This compound (Peak Area Units) | Salannin (Peak Area Units) | Nimbolide (Peak Area Units) | Azadiradione (Peak Area Units) |
| A | 1583.7 | 133.4 | 14.5 | 10.9 |
| B | 10.9 | 12.3 | 2.1 | 1.8 |
| C | 12.1 | 14.2 | 2.5 | 2.1 |
| D | 18.2 | 16.5 | 3.2 | 2.8 |
| E | 14.3 | 15.1 | 2.8 | 2.4 |
| Data sourced from a study on the phytochemical variability in commercial neem formulations and provides a relative comparison.[5] |
Table 2: Reported HPLC Retention Time for this compound
| Compound | Retention Time (minutes) | Chromatographic Conditions |
| This compound | ~21.81 | Column: C18 reverse-phase; Mobile Phase: Gradient of acetonitrile and water; Flow Rate: 1 ml/min; Detector: UV at 215-220 nm. |
| Note: Retention times are highly dependent on the specific HPLC system, column, and method parameters.[5] |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound from Neem Leaves
This protocol outlines a general procedure for the extraction and initial purification of this compound from neem leaves.
-
Preparation of Plant Material:
-
Collect fresh, healthy leaves of Azadirachta indica.
-
Thoroughly wash the leaves to remove dirt and debris.
-
Air-dry the leaves in a shaded, well-ventilated area until brittle.
-
Grind the dried leaves into a coarse powder[1].
-
-
Soxhlet Extraction:
-
Place 500 g of the powdered neem leaves in a cellulose (B213188) thimble.
-
Extract with 2.5 L of methanol for 8-12 hours in a Soxhlet apparatus[1].
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C[1].
-
-
Solvent Partitioning:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Partition the extract between ethyl acetate and water (1:1 v/v) in a separatory funnel.
-
Collect the upper ethyl acetate layer. Repeat the partitioning of the aqueous layer with ethyl acetate twice more.
-
Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate[1].
-
Concentrate the dried ethyl acetate fraction to yield a triterpenoid-enriched fraction[1].
-
Protocol 2: HPLC Method for the Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound. Optimization will likely be required to resolve co-elution with other limonoids.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[2].
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile[2]
-
-
Gradient Elution: A common starting point is a linear gradient from a lower to a higher percentage of mobile phase B over a set time. A typical gradient might be 30-70% B over 40 minutes[3].
-
Flow Rate: 1.0 mL/min[5].
-
Detection Wavelength: 215-220 nm[5].
-
Injection Volume: 10-20 µL.
Visualizations
Caption: A general experimental workflow for the isolation and purification of this compound.
Caption: A logical workflow for troubleshooting co-elution issues in HPLC.
References
"stability of 2',3'-Dehydrosalannol under different storage conditions"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2',3'-Dehydrosalannol under various storage conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at 2-8°C, tightly sealed to protect from moisture. Under these conditions, the compound can be expected to be stable for up to 24 months. For shorter periods, storage at room temperature in a desiccator may be adequate, but low-temperature storage is recommended to minimize any potential degradation over time.
Q2: How should I store solutions of this compound?
To ensure maximum stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C.[1]
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1] Limonoids are known to be sensitive to light, which can induce photolytic degradation.[1]
-
Atmosphere: For long-term storage, it is advisable to purge the vial with an inert gas like argon or nitrogen to minimize the risk of oxidative degradation.[1]
-
Solvent Quality: Use high-purity, anhydrous solvents to prevent hydrolysis and other solvent-mediated degradation.[1]
Q3: What factors can affect the stability of this compound in my experiments?
Several factors can influence the stability of this compound, a complex triterpenoid:
-
pH: Extreme pH conditions (highly acidic or basic) can catalyze the hydrolysis of its ester groups or lead to other molecular rearrangements.[1] Studies on the related limonoid Azadirachtin show it is most stable in mildly acidic conditions (pH 4-6) and unstable in strongly acidic or alkaline solutions.
-
Temperature: Elevated temperatures will accelerate the rate of degradation reactions.[1]
-
Light: Exposure to UV or even visible light can cause photolytic degradation.[1] The related limonoids, Azadirachtin and Salannin, are known to be sensitive to sunlight.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.[1]
-
Solvent Purity: Impurities such as water or peroxides in the solvent can initiate or catalyze degradation reactions.[1]
Q4: In which solvents is this compound soluble and which are best for storage?
This compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone. For long-term storage of solutions, aprotic solvents like DMSO are generally preferred as they are less likely to participate in hydrolytic degradation compared to protic solvents like methanol (B129727) or ethanol.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in solution. | 1. Prepare fresh solutions before each experiment. 2. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Perform a stability check of your compound in the experimental solvent under your assay conditions using a stability-indicating method like HPLC. |
| Appearance of unknown peaks in HPLC analysis. | 1. Degradation of this compound. 2. Impurities in the solvent. 3. Contamination of glassware or equipment. | 1. The new peaks are likely degradation products. Conduct a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. 2. Analyze a blank solvent sample using the same HPLC method. 3. Use fresh, high-purity HPLC-grade solvents. 4. Ensure thorough cleaning of all experimental apparatus. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility of the lipophilic this compound. | 1. Ensure the concentration of the organic stock solution (e.g., DMSO) is kept to a minimum in the final aqueous solution (typically ≤ 0.5%). 2. Prepare fresh dilutions for each experiment. 3. Visually inspect for precipitation before use. If observed, centrifuge the solution and use the supernatant, noting that the actual concentration will be lower than intended. |
Data Presentation: Stability of this compound and Related Limonoids
The following tables summarize the stability of this compound under various conditions. Please note that the data for this compound is illustrative, as provided by suppliers, while the data for the structurally related limonoid Azadirachtin is derived from peer-reviewed studies and can be used as a proxy to understand potential stability issues.
Table 1: Illustrative Effect of Solvent on the Stability of this compound at 25°C (Protected from Light)
| Solvent | Purity (%) after 24h | Purity (%) after 72h |
| Dichloromethane | 98.5 | 95.2 |
| Acetone | 97.8 | 93.5 |
| Ethyl Acetate | 98.2 | 94.8 |
| DMSO | 99.1 | 97.5 |
Table 2: Illustrative Effect of Temperature on the Stability of this compound in DMSO (Protected from Light)
| Temperature | Purity (%) after 24h |
| 4°C | >99.5 |
| 25°C | 99.1 |
| 40°C | 96.3 |
Table 3: Illustrative Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Duration | % Degradation |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | 24 h | 15.2 |
| Basic Hydrolysis | 0.1 M NaOH at RT | 4 h | 45.8 |
| Oxidation | 3% H₂O₂ at RT | 24 h | 22.5 |
| Thermal (Solution) | 60°C in DMSO | 72 h | 18.7 |
| Photolytic (Solution) | UV light (254 nm) | 8 h | 35.1 |
Table 4: Degradation of Related Limonoid Azadirachtin A under Various Conditions
| Compound | Condition | Half-life (t½) | Reference |
| Azadirachtin A | Sunlight (thin film) | 3.98 days | [2] |
| Azadirachtin A | UV light (254 nm, thin film) | 48 minutes | [2] |
| Azadirachtin A | Hydrolysis at pH 4 (20°C) | 19.2 - 38.3 days | [3] |
| Azadirachtin A | Hydrolysis at pH 7 (20°C) | 12.9 - 30.5 days | [3] |
| Azadirachtin A | Hydrolysis at pH 10 (20°C) | ~2 hours | [3] |
| Azadirachtin A | Thermal (54°C in Methanol) | ~10 days | |
| Salannin | Photolysis (Sunlamp) | Leads to formation of multiple photoproducts | [4] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are crucial for establishing the intrinsic stability of this compound and for developing a stability-indicating analytical method.[1]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.[1]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). After incubation, neutralize the solution with 0.1 M NaOH.[1]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for a specified time. After incubation, neutralize the solution with 0.1 M HCl.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified time.[1]
-
Thermal Degradation: Keep a sealed vial of the stock solution in an oven at a set temperature (e.g., 60°C) for a specified time.
-
Photolytic Degradation: Expose a quartz vial of the stock solution to a UV lamp (e.g., 254 nm) or a photostability chamber for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.[1]
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is essential for separating and quantifying this compound from its potential degradation products.[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically effective.[1]
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Inject the stressed and control samples from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Photostabilizers for azadirachtin-A (a neem-based pesticide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Photomediated Transformation of Salannin, a Tetranortriterpenoid from Azadirachta indica A. Juss - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dissolving 2',3'-Dehydrosalannol for Biological Testing
Welcome to the technical support center for utilizing 2',3'-Dehydrosalannol in biological research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of co-solvents for dissolving this lipophilic compound for various biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for biological testing?
A1: this compound is a tetranortriterpenoid, a type of complex natural compound isolated from the neem tree (Azadirachta indica).[1] It has demonstrated significant potential in scientific research, particularly for its anticancer properties against triple-negative breast cancer cells.[1] Like many triterpenoids, this compound is lipophilic (fat-soluble) and has poor aqueous solubility. This presents a challenge for biological testing, which is typically conducted in aqueous environments such as cell culture media or buffered solutions. Ensuring the compound is fully dissolved is critical for obtaining accurate and reproducible experimental results.
Q2: What are the recommended co-solvents for dissolving this compound?
A2: Based on its chemical properties, this compound is soluble in several organic solvents. For biological assays, the most commonly used co-solvent is dimethyl sulfoxide (B87167) (DMSO).[2] Other organic solvents such as ethanol (B145695), acetone, chloroform, dichloromethane, and ethyl acetate (B1210297) can also dissolve the compound, but their compatibility with specific biological assays must be carefully considered.[2]
Q3: What is the maximum recommended concentration of DMSO in my cell-based assay?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for some sensitive cell lines, below 0.1%.[2] It is crucial to perform a vehicle control experiment to determine the maximum concentration of DMSO that your specific cell line can tolerate without affecting its viability or the experimental outcome.
Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay medium. What can I do?
A4: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Please refer to the Troubleshooting Guides section below for detailed solutions to this issue.
Data Presentation
Table 1: Solubility of this compound
| Solvent/Co-solvent System | Qualitative Solubility | Quantitative Solubility (Experimentally Determined) |
| Water | Poorly soluble/Insoluble | e.g., <0.1 µg/mL |
| Dimethyl sulfoxide (DMSO) | Soluble | e.g., ≥ 10 mg/mL |
| Ethanol (100%) | Soluble | e.g., ~5 mg/mL (based on similar triterpenoids)[3] |
| DMSO/Ethanol (1:1, v/v) | Soluble | Potentially >5 mg/mL (co-solvency may increase solubility)[3] |
| Acetone | Soluble | Data not available |
| Chloroform | Soluble | Data not available |
| Dichloromethane | Soluble | Data not available |
| Ethyl Acetate | Soluble | Data not available |
Note: The quantitative solubility values for ethanol and DMSO/ethanol mixtures are estimates based on data for the structurally related triterpenoid, betulin, and should be experimentally verified for this compound.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving the lyophilized powder. | Use of an inappropriate initial solvent. | This compound is lipophilic. Use an appropriate organic solvent like DMSO for initial solubilization.[2] Gentle warming in a 37°C water bath may also aid dissolution.[2] |
| Precipitation of the compound upon addition to aqueous media. | The final concentration of the compound exceeds its solubility in the aqueous medium. The final concentration of the co-solvent (e.g., DMSO) is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Optimize the co-solvent concentration: Ensure the final DMSO concentration is as high as is tolerable for your assay (typically ≤ 0.5%).[2] 3. Use a co-solvent system: A mixture of solvents, such as DMSO and ethanol, may improve solubility.[3] 4. Serial Dilution: Instead of adding the concentrated stock directly to the final volume, perform serial dilutions in the assay medium. |
| Inconsistent results between experiments. | Variability in stock solution preparation or undetected precipitation. | 1. Standardize stock solution preparation: Always use the same solvent and concentration for your stock solution. Ensure the compound is fully dissolved before making further dilutions.[2] 2. Visually inspect for precipitation: Before adding the compound to your assay, carefully inspect the diluted solution for any signs of cloudiness or precipitate. Centrifuge if necessary to remove any solid particles.[2] 3. Prepare fresh dilutions: Prepare fresh dilutions of this compound for each experiment from a stable, concentrated stock solution.[2] |
| Cell toxicity observed in vehicle control wells. | The concentration of the co-solvent (e.g., DMSO) is too high for the cell line. | 1. Determine solvent tolerance: Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cells. 2. Minimize final solvent concentration: Adjust your stock solution concentration and dilution scheme to use the lowest possible final solvent concentration in your assay. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 554.68 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need 5.55 mg of this compound per 1 mL of DMSO.
-
Weighing: Accurately weigh the required amount of this compound powder and place it in a sterile amber microcentrifuge tube.
-
Dissolution: Add the calculated volume of DMSO to the tube.
-
Mixing: Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution.[2]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C, protected from light.[2]
Protocol 2: General Procedure for Diluting this compound for Cell-Based Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in your assay with a final DMSO concentration of 0.1%, you can first dilute your 10 mM stock 1:100 in medium to get a 100 µM intermediate solution (containing 1% DMSO).
-
Final Dilution: Add the required volume of the intermediate solution (or the stock solution if not performing an intermediate dilution) to the wells of your assay plate containing cells and medium. Ensure rapid and thorough mixing by gently pipetting up and down or by gently swirling the plate.
-
Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of DMSO (or the DMSO-containing medium from your intermediate dilution step) to control wells.
Mandatory Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound solutions for biological assays.
Signaling Pathway of this compound in Triple-Negative Breast Cancer (TNBC) Cells
Caption: Proposed mechanism of action of this compound in TNBC cells.[1]
References
Technical Support Center: Formulation of 2',3'-Dehydrosalannol with Cyclodextrins
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for enhancing the aqueous solubility of 2',3'-Dehydrosalannol through complexation with cyclodextrins.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and analysis of this compound-cyclodextrin inclusion complexes.
| Problem | Potential Cause | Suggested Solution |
| Low Solubility Enhancement | - Inappropriate Cyclodextrin (B1172386) Type: The size of the cyclodextrin cavity may not be optimal for encapsulating the this compound molecule. - Suboptimal Complexation Method: The chosen method (e.g., physical mixing) may not provide sufficient energy for effective complex formation. - Incorrect Stoichiometry: The molar ratio of this compound to cyclodextrin may not be optimal for maximum complexation. | - Screen Different Cyclodextrins: Test various cyclodextrins such as β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and γ-cyclodextrin (γ-CD) to find the most suitable host.[1] - Employ More Efficient Complexation Methods: Utilize techniques like co-evaporation, freeze-drying, or kneading to facilitate complex formation.[2] - Perform a Phase Solubility Study: This will help determine the optimal molar ratio for complexation. |
| Precipitation of the Complex | - Formation of Low Solubility Complexes: Some cyclodextrins, particularly native β-cyclodextrin, can form complexes with limited aqueous solubility.[3] - Supersaturation: Rapid cooling or solvent evaporation can lead to the formation of a supersaturated and unstable solution. | - Use Modified Cyclodextrins: Employ more soluble derivatives like HP-β-CD or sulfobutylether-β-cyclodextrin (SBE-β-CD) to form more soluble complexes. - Controlled Cooling/Evaporation: Ensure a slow and controlled process to allow for stable complex formation. |
| Inconsistent Results in Assays | - Incomplete Complexation: The formulation may contain a mixture of complexed and uncomplexed this compound. - Complex Dissociation: The complex may dissociate upon dilution in the assay medium. - Instability of the Compound: this compound may be unstable under the experimental conditions (e.g., pH, temperature). | - Characterize the Complex: Use techniques like DSC, FT-IR, or XRD to confirm the formation of the inclusion complex. - Evaluate Complex Stability: Determine the stability constant (Kc) of the complex to understand its dissociation behavior.[2] - Assess Compound Stability: Perform stability studies of this compound under the specific assay conditions. |
| Difficulty in Characterizing the Complex | - Overlapping Spectroscopic Signals: The signals from this compound and the cyclodextrin may overlap, making interpretation difficult. - Low Sensitivity of the Analytical Method: The technique used may not be sensitive enough to detect the changes upon complexation. | - Use 2D NMR: Techniques like ROESY can provide information about the spatial proximity of the host and guest molecules, confirming inclusion.[4] - Employ Multiple Characterization Techniques: Combine data from several methods (e.g., DSC, FT-IR, XRD, and NMR) for a comprehensive characterization. |
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of this compound low in aqueous solutions?
A1: this compound is a tetranortriterpenoid, a class of compounds that are often large and lipophilic (hydrophobic).[1][5] Its molecular structure lacks a sufficient number of polar functional groups that can interact favorably with water molecules, leading to poor aqueous solubility.
Q2: How do cyclodextrins enhance the solubility of this compound?
A2: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6] They can encapsulate the hydrophobic this compound molecule within their cavity, forming a host-guest inclusion complex. This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the overall solubility of the guest molecule.[6]
Q3: Which type of cyclodextrin is best for this compound?
A3: The choice of cyclodextrin depends on the size and shape of the guest molecule. For triterpenoids, β-cyclodextrin and its derivatives like HP-β-CD are commonly used due to the suitable size of their hydrophobic cavity.[4] However, for some triterpenoids, γ-cyclodextrin may be more suitable.[1] It is recommended to perform screening experiments with different cyclodextrins to identify the most effective one.
Q4: What is a phase solubility study and why is it important?
A4: A phase solubility study is an experimental method used to determine the stoichiometry of the inclusion complex (the molar ratio of drug to cyclodextrin) and the apparent stability constant (Kc) of the complex.[2][7] This is crucial for understanding the interaction between this compound and the cyclodextrin and for optimizing the formulation. The study involves measuring the solubility of an excess amount of the drug in aqueous solutions of increasing cyclodextrin concentrations.[7]
Q5: What methods can be used to prepare the inclusion complex?
A5: Several methods can be used, including:
-
Physical Mixing: Simple mixing of the drug and cyclodextrin powders. This method is often less efficient.[2]
-
Kneading: The drug and cyclodextrin are mixed with a small amount of a solvent to form a paste, which is then dried.[2]
-
Co-evaporation/Solvent Evaporation: The drug and cyclodextrin are dissolved in suitable solvents, mixed, and the solvent is then evaporated.[2]
-
Freeze-drying (Lyophilization): An aqueous solution of the drug and cyclodextrin is frozen and then dried under vacuum. This method often yields a porous and highly soluble product.
Q6: How can I confirm the formation of the inclusion complex?
A6: The formation of an inclusion complex can be confirmed by various analytical techniques, including:
-
Differential Scanning Calorimetry (DSC): A shift in the melting point of the drug or the disappearance of its endothermic peak suggests complex formation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Changes in the characteristic absorption bands of the drug upon complexation can indicate the formation of the inclusion complex.
-
X-ray Diffractometry (XRD): A change from a crystalline to an amorphous state for the drug suggests its inclusion within the cyclodextrin cavity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons of both the drug and the cyclodextrin can confirm inclusion. 2D NMR techniques like ROESY are particularly powerful for this purpose.[4]
Data Presentation
The following table summarizes representative quantitative data on the solubility enhancement of nimbin, a structurally related tetranortriterpenoid, with different cyclodextrins. This data can be used as a reference for expected outcomes with this compound.
| Compound | Cyclodextrin | Initial Solubility (μg/mL) | Solubility with Cyclodextrin (mg/mL) | Fold Increase in Solubility | Reference |
| Nimbin | β-Cyclodextrin (β-CD) | 50 | ~4.7 | ~94 | [4] |
| Nimbin | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 50 | ~3.8 | ~76 | [4] |
Experimental Protocols
Phase Solubility Study
Objective: To determine the stoichiometry and apparent stability constant (Kc) of the this compound-cyclodextrin complex.
Materials:
-
This compound
-
Cyclodextrin (e.g., HP-β-CD)
-
Distilled water
-
Screw-capped vials
-
Orbital shaker
-
0.45 µm syringe filters
-
HPLC system with UV detector or a UV-Vis spectrophotometer
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10, 12, 14 mM HP-β-CD).
-
Add an excess amount of this compound to each vial containing the cyclodextrin solutions.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw a sample from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Quantify the concentration of dissolved this compound in each filtered sample using a validated HPLC-UV method or UV-Vis spectrophotometry.[1]
-
Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis).
-
Analyze the resulting phase solubility diagram. For a 1:1 complex exhibiting AL-type linearity, the stability constant (Kc) can be calculated using the following equation:
Kc = slope / (S0 * (1 - slope))
where S0 is the intrinsic solubility of this compound in the absence of cyclodextrin (the y-intercept of the plot).
Preparation of this compound-Cyclodextrin Inclusion Complex by Freeze-Drying
Objective: To prepare a solid inclusion complex of this compound with a cyclodextrin to enhance its solubility and dissolution rate.
Materials:
-
This compound
-
Cyclodextrin (e.g., HP-β-CD)
-
Distilled water
-
Volumetric flasks
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1) based on the phase solubility study.
-
Accurately weigh the calculated amount of cyclodextrin and dissolve it in a specific volume of distilled water with stirring.
-
Accurately weigh the corresponding amount of this compound. To facilitate its dissolution, it may be necessary to first dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or methanol) and then add this solution dropwise to the aqueous cyclodextrin solution while stirring.
-
Continue stirring the mixture for 24-48 hours at room temperature, protected from light, to ensure maximum complex formation.
-
Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution using a freeze-dryer until a dry, fluffy powder is obtained.
-
Store the resulting inclusion complex powder in a desiccator to protect it from moisture.
Quantification of this compound by HPLC-UV
Objective: To accurately measure the concentration of this compound in solution.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B).
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10-20 µL.[8]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution.[1]
-
Sample Preparation: Dilute the samples from the phase solubility study or dissolution experiments with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Caption: Experimental workflow for formulating and characterizing this compound-cyclodextrin complexes.
Caption: Logical relationship for enhancing the solubility of this compound using cyclodextrins.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. benchchem.com [benchchem.com]
- 9. ptfarm.pl [ptfarm.pl]
Technical Support Center: Optimizing HPLC for 2',3'-Dehydrosalannol Isomer Separation
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the challenging separation of 2',3'-Dehydrosalannol isomers. This guide provides practical troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of this compound and its isomers.
Question: Why am I observing poor resolution or complete co-elution of my this compound isomers?
Answer:
Poor resolution of isomers is a common challenge due to their similar physicochemical properties. Several factors can be optimized to improve separation:
-
Mobile Phase Composition: This is the most critical factor.
-
Organic Modifier: The choice of organic solvent can significantly impact selectivity. For triterpenoid (B12794562) isomers, methanol (B129727) may offer different selectivity compared to acetonitrile (B52724). It is recommended to screen both solvents.
-
Solvent Strength: To increase retention and potentially improve separation, decrease the percentage of the organic solvent in the mobile phase. Small, incremental changes (e.g., 1-2%) can have a significant effect.
-
Additives: The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of the analytes and residual silanols on the column.[1]
-
-
Stationary Phase Chemistry:
-
Column Type: While a C18 column is a good starting point, other stationary phases can provide alternative selectivity. Consider screening columns with different properties, such as phenyl-hexyl or cyano phases, which can offer different interactions with the isomers. For complex separations of triterpenoids, a C30 column might provide better resolution.[2]
-
Particle Size: Columns with smaller particle sizes (e.g., < 3 µm) offer higher efficiency and can improve the separation of closely eluting peaks.
-
-
Temperature:
-
Impact on Selectivity: Column temperature affects the viscosity of the mobile phase and the thermodynamics of the analyte-stationary phase interaction.[3] Changing the temperature can alter the selectivity between isomers. It is advisable to systematically evaluate a range of temperatures (e.g., 25°C, 30°C, 40°C, 50°C).[3][4]
-
-
Flow Rate:
-
Improving Resolution: Lowering the flow rate increases the interaction time of the isomers with the stationary phase, which can lead to better resolution of critical pairs.
-
Question: My peaks are tailing or broad. How can I improve the peak shape?
Answer:
Poor peak shape can compromise resolution and quantification. Here are the primary causes and solutions:
-
Secondary Interactions:
-
Cause: Tailing is often caused by interactions between the analyte and active sites (residual silanols) on the silica-based stationary phase.[5][6][7]
-
Solution:
-
Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of silanol (B1196071) groups.[1]
-
End-capped Columns: Use a column that has been "end-capped" to block most of the residual silanol groups.[6]
-
-
-
Column Overload:
-
Extra-Column Volume:
-
Cause: Peak broadening can be caused by excessive volume in the tubing and connections between the injector, column, and detector.[6]
-
Solution: Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume.
-
Question: I am experiencing fluctuating retention times. What are the possible causes and solutions?
Answer:
Unstable retention times can make peak identification and quantification unreliable. Consider the following:
-
Inadequate Column Equilibration:
-
Cause: The column may not be fully equilibrated with the mobile phase at the start of each run, especially in gradient methods.
-
Solution: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before each injection.[1]
-
-
Mobile Phase Instability:
-
Cause: The composition of the mobile phase can change over time due to evaporation of the more volatile organic solvent. Air bubbles can also form.
-
Solution: Prepare fresh mobile phase daily and keep it well-sealed. Degas the mobile phase before use.
-
-
Temperature Fluctuations:
-
Pump Performance:
-
Cause: Inconsistent flow from the HPLC pump can lead to retention time shifts.
-
Solution: Check for leaks in the pump and ensure it is delivering a stable flow rate.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?
A1: this compound is a tetranortriterpenoid with a molecular formula of C₃₂H₄₂O₈ and a molecular weight of 554.7 g/mol . It is soluble in organic solvents like methanol, ethanol, and acetonitrile. Its structure contains several functional groups that can interact with the stationary phase, and it may be sensitive to pH, light, and high temperatures.[9]
Q2: What is a good starting point for a mobile phase gradient for separating this compound isomers?
A2: A good starting point for a reversed-phase separation would be a gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid. You could start with a shallow gradient, for example:
-
0-5 min: 40% B
-
5-35 min: 40-70% B
-
35-40 min: 70-90% B
-
40-45 min: 90% B (hold)
-
45-50 min: 40% B (re-equilibration)
The gradient can then be optimized (e.g., flattened) around the elution time of the isomers to improve resolution.
Q3: What detection wavelength should I use for this compound?
A3: Based on the analysis of structurally similar limonoids, a detection wavelength of around 215 nm is a suitable starting point.[10] It is recommended to use a photodiode array (PDA) detector to screen for the optimal detection wavelength.
Q4: How can I confirm the identity of the separated isomers?
A4: While HPLC can separate the isomers, it cannot definitively identify them. For structural confirmation, it is essential to couple the HPLC system to a mass spectrometer (LC-MS). The fragmentation patterns obtained from MS/MS analysis can help in differentiating the isomers. For unambiguous identification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be required after isolating the individual isomers.
Q5: Are there any stability concerns for this compound during analysis?
A5: Yes, limonoids can be sensitive to pH, light, and temperature.[9] It is advisable to protect samples from light and maintain a controlled temperature. The stability of this compound in the chosen mobile phase should also be considered, especially if the analysis involves long run times or elevated temperatures.[11]
Data Presentation
Table 1: Recommended Starting HPLC Parameters for this compound Isomer Separation
| Parameter | Recommended Setting | Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C30 column can be considered for improved resolution of triterpenoid isomers.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures acidic pH to improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Screen both solvents for optimal selectivity. |
| Gradient | See FAQ Q2 for a starting gradient | Optimize the gradient slope around the elution time of the isomers. |
| Flow Rate | 1.0 mL/min | Can be reduced to 0.8 mL/min to improve resolution. |
| Column Temperature | 30°C | Optimize in the range of 25-50°C to fine-tune selectivity.[3] |
| Detection Wavelength | 215 nm | Use a PDA detector to confirm the optimal wavelength.[10] |
| Injection Volume | 10 µL | Adjust based on sample concentration to avoid column overload. |
Table 2: Troubleshooting Summary for Common HPLC Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution | Mobile phase not optimal | Screen different organic solvents (ACN vs. MeOH), adjust solvent strength, add acid. |
| Inappropriate column | Try a column with different selectivity (e.g., Phenyl-Hexyl, C30). | |
| Temperature not optimal | Systematically evaluate temperatures between 25-50°C.[3] | |
| Peak Tailing | Secondary silanol interactions | Add 0.1% formic acid to the mobile phase; use an end-capped column.[1][6] |
| Column overload | Reduce sample concentration or injection volume.[8] | |
| Fluctuating Retention Times | Inadequate equilibration | Increase equilibration time to at least 10-15 column volumes.[1] |
| Unstable temperature | Use a column oven to maintain a constant temperature.[4] | |
| Mobile phase changes | Prepare fresh mobile phase daily and degas thoroughly. |
Experimental Protocols
Detailed Methodology for HPLC Analysis of this compound Isomers
This protocol provides a starting point for the development of a robust HPLC method. Optimization will be necessary based on the specific isomeric mixture and available instrumentation.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound isomers in methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Solvent B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
-
Gradient Program:
-
Time (min) | %B
-
---|---
-
0.0 | 40
-
30.0 | 70
-
35.0 | 90
-
40.0 | 90
-
40.1 | 40
-
50.0 | 40
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitor at 215 nm.
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Solvent Screening: Repeat the analysis with methanol as solvent B to evaluate its effect on selectivity.
-
Gradient Optimization: If isomers are co-eluting, flatten the gradient around their elution time (e.g., increase the time for a smaller change in %B).
-
Temperature Optimization: Analyze the sample at different temperatures (e.g., 25°C, 40°C, 50°C) to assess the impact on resolution.[3]
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor HPLC separation of isomers.
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chromtech.com [chromtech.com]
- 4. How does increasing column temperature affect LC methods? [sciex.com]
- 5. benchchem.com [benchchem.com]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
"troubleshooting inconsistent results in 2',3'-Dehydrosalannol bioassays"
Welcome to the technical support center for 2',3'-Dehydrosalannol bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide standardized protocols for working with this potent natural compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary bioactivities?
A1: this compound is a natural tetranortriterpenoid (limonoid) isolated from the leaves and bark of the neem tree (Azadirachta indica)[1]. Its primary reported bioactivities are potent antifeedant effects against various insect pests, most notably the tobacco cutworm (Spodoptera litura), and anticancer properties, particularly against triple-negative breast cancer (TNBC) cells[1][2]. It has also been explored for its anti-inflammatory, antimicrobial, and antioxidant effects[].
Q2: What are the most common challenges when performing bioassays with this compound?
A2: The most frequently encountered challenges include inconsistent results in feeding deterrence or cytotoxicity assays, high variability between replicates, and a noticeable loss of the compound's activity over time. These issues often stem from factors related to the compound's stability, the experimental setup, and the biological variability of the test organisms[1].
Q3: How stable is this compound in solution and how should it be stored?
A3: While extensive stability data for this compound is not widely published, related neem limonoids are known to be unstable under certain conditions. They are susceptible to degradation by sunlight (UV radiation), high temperatures, and alkaline or strongly acidic pH[1]. To ensure maximum stability, solutions should be prepared fresh for each experiment. For short-term storage, stock solutions should be kept in the dark at 4°C. For longer-term storage, it is advisable to store solutions at -20°C or -80°C in amber vials, purged with an inert gas like argon or nitrogen to minimize oxidation.
Q4: What solvents are recommended for dissolving this compound for bioassays?
A4: this compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1]. For bioassays, acetone (B3395972) and DMSO are commonly used. It is critical to select a solvent that effectively dissolves the compound but has minimal toxicity to the test organism at the final concentration used. Always include a solvent-only control in your experimental design to account for any potential effects of the solvent itself[1].
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues that lead to inconsistent results in this compound bioassays.
Issue 1: High Variability Between Replicates in Cell-Based Assays (e.g., MTT Assay for Anticancer Activity)
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. Consider using reverse pipetting techniques. |
| Edge Effects | Evaporation from wells on the edge of the microplate can concentrate media components and the test compound. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection. Ensure adequate humidity in the incubator. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered sensitivity to compounds. Use cells within a consistent and low passage number range for all experiments. |
| Mycoplasma Contamination | Mycoplasma can alter cell metabolism and response to treatments, leading to unreliable results. Regularly test cell cultures for mycoplasma contamination. |
| Compound Precipitation | This compound may precipitate out of the culture medium, especially at higher concentrations. Visually inspect wells for precipitation after adding the compound. If observed, consider using a lower concentration range or a different solvent system (with appropriate controls). |
Issue 2: Inconsistent Results in Insect Antifeedant Bioassays (e.g., Leaf Disc No-Choice Assay)
| Potential Cause | Troubleshooting Steps |
| Biological Variability in Test Insects | Use larvae of the same instar and age for all replicates. Ensure larvae are of a consistent size and have been reared under standardized conditions (temperature, humidity, diet)[1]. |
| Inconsistent Feeding Motivation | Pre-starve the larvae for a consistent period (e.g., 2-4 hours) before the assay to standardize their feeding motivation[1]. |
| Uneven Application of Compound to Leaf Discs | Ensure the entire surface of the leaf disc is uniformly coated with the test solution. Allow the solvent to evaporate completely before introducing the insect larva[1]. |
| Leaf Disc Desiccation | Place a moist filter paper in the bottom of the Petri dish to maintain the turgidity of the leaf disc throughout the experiment. |
| Environmental Fluctuations | Conduct bioassays in a controlled environment with stable temperature and humidity, as fluctuations can affect insect metabolism and feeding behavior. |
Issue 3: Apparent Loss of this compound Activity
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh solutions of this compound for each experiment. Protect stock solutions and solutions during the experiment from direct light[1]. |
| Sub-optimal pH | The stability of related limonoids is pH-dependent. If using aqueous emulsions, ensure the pH is in the mildly acidic to neutral range (pH 4-7) to minimize degradation[1]. |
| Incorrect Solvent Choice | The solvent may affect the bioavailability or stability of the compound. If results are inconsistent, consider testing alternative recommended solvents, always including a solvent control[1]. |
Data Presentation
While specific quantitative data for this compound is limited in the public domain, the following tables provide a template for presenting data from antifeedant and anticancer bioassays. Data for structurally similar compounds are used for illustrative purposes.
Table 1: Antifeedant Activity of Salannin Derivatives against Spodoptera litura
| Compound | FI₅₀ (µg/cm²) | Test Organism | Bioassay Method |
| Salannin | 2.8 | Spodoptera litura | Leaf Disc Choice Bioassay |
| 3-O-acetyl salannol | 2.0 | Spodoptera litura | Leaf Disc Choice Bioassay |
| Salannol | 2.3 | Spodoptera litura | Leaf Disc Choice Bioassay |
| FI₅₀: Concentration required to cause 50% feeding inhibition.[4] |
Table 2: Hypothetical Cytotoxicity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | IC₅₀ (µM) after 48h | Assay |
| MDA-MB-231 | [Insert experimental value] | MTT Assay |
| MDA-MB-468 | [Insert experimental value] | MTT Assay |
| IC₅₀: Concentration that inhibits 50% of cell growth. |
Experimental Protocols
Protocol 1: Leaf Disc No-Choice Antifeedant Bioassay
This method assesses the intrinsic feeding deterrence of this compound.
1. Insect Rearing:
-
Maintain a colony of Spodoptera litura on an artificial diet or fresh castor leaves (Ricinus communis) under controlled conditions (e.g., 27 ± 2°C, 75 ± 5% RH, 12:12 h light:dark cycle)[1].
-
Use actively feeding third-instar larvae for the bioassay[1].
-
Pre-starve the larvae for 2-4 hours before the experiment[1].
2. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Perform serial dilutions to obtain the desired test concentrations.
-
Prepare a solvent-only control.
3. Leaf Disc Preparation:
-
Use fresh, healthy castor leaves. Cut uniform leaf discs (e.g., 4 cm diameter) using a cork borer.
-
Dip each leaf disc in the test solution for a few seconds to ensure even coating. Dip control discs in the solvent alone.
-
Allow the solvent to evaporate completely in a fume hood[1].
4. Bioassay Setup:
-
Place one treated leaf disc in a Petri dish lined with moist filter paper[1].
-
Introduce one pre-starved third-instar larva into each Petri dish.
-
Maintain at least five replicates for each concentration and the control[1].
5. Data Collection and Analysis:
-
After 24 hours, remove the larvae and measure the area of the leaf disc consumed using a leaf area meter or image analysis software[1].
-
Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / C] x 100 Where C is the mean leaf area consumed in the control group and T is the mean leaf area consumed in the treated group[5].
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
This protocol determines the cytotoxic effect of this compound on TNBC cells.
1. Cell Seeding:
-
Seed TNBC cells (e.g., MDA-MB-231) in 96-well plates at a density of approximately 5 x 10³ cells per well.
-
Allow cells to adhere overnight at 37°C in a humidified atmosphere with 5% CO₂.
2. Treatment:
-
Replace the culture medium with fresh medium containing various concentrations of this compound.
-
Include a vehicle control (e.g., DMSO).
3. Incubation:
-
Incubate the plates for 24-72 hours.
4. MTT Addition and Incubation:
-
After the incubation period, remove the medium and add MTT solution to each well.
-
Incubate the plates for another 4 hours.
5. Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Visualizations
Signaling Pathways and Workflows
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Caption: Workflow for the leaf disc no-choice antifeedant bioassay.
Caption: Anticancer signaling pathway of this compound in TNBC cells.
Caption: A hypothesized signaling cascade for antifeedant activity in insects.
References
"preventing degradation of 2',3'-Dehydrosalannol during experimental procedures"
Technical Support Center: 2',3'-Dehydrosalannol
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the handling and stability of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] The choice of solvent should be guided by the specific requirements of your experiment, ensuring compatibility with other reagents and the desired final concentration. For cellular assays, DMSO is commonly used; however, it is crucial to keep the final concentration low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[3]
Q2: How should I store the solid compound and its solutions to prevent degradation?
Proper storage is critical to maintaining the integrity of this compound. For the solid compound, it can be stored for up to 24 months at 2-8°C in a tightly sealed vial.[1]
For solutions, it is always best to prepare them fresh on the day of use.[1] If stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to two weeks.[1] For longer-term storage, temperatures of -20°C or -80°C are recommended.[2][3] To minimize degradation, it is also advisable to protect solutions from light by using amber vials or wrapping them in aluminum foil and to purge the vials with an inert gas like argon or nitrogen to create an oxygen-free atmosphere.[2]
Q3: What are the primary factors that contribute to the degradation of this compound in solution?
Several factors can negatively impact the stability of this compound in solution:
-
pH: Extreme pH conditions (highly acidic or basic) can catalyze the hydrolysis of ester groups or lead to other molecular rearrangements.[2]
-
Temperature: Elevated temperatures can significantly accelerate the rate of degradation reactions.[2]
-
Light: Exposure to UV or even visible light can induce photolytic degradation.[2]
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation of the molecule.[2]
-
Solvent Purity: Impurities within the solvent, such as water or peroxides, can initiate or catalyze degradation processes.[2]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
This is often a primary indicator of compound degradation.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment from a solid that has been stored correctly.
-
Check Solvent Quality: Use high-purity, anhydrous solvents to prepare your solutions.
-
Minimize Light Exposure: Protect your solutions from light at all stages of the experiment by using amber vials and minimizing exposure to ambient light.
-
Maintain Low Temperatures: Keep solutions on ice when not in immediate use and store them at -20°C or -80°C.
-
Perform a Purity Check: If possible, verify the purity of your stock solution using an analytical technique like HPLC.
-
Issue 2: Precipitation of the compound in aqueous media.
This compound is a lipophilic compound and may precipitate when diluted into aqueous buffers or cell culture media.
-
Troubleshooting Steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum in your final assay volume, typically at or below 0.5%.[3]
-
Use a Co-solvent System: In some cases, a mixture of solvents may improve solubility.
-
Utilize Cyclodextrins: Encapsulating this compound within a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility.[3]
-
Prepare Lipid-Based Formulations: For certain applications, a self-emulsifying drug delivery system (SEDDS) or other lipid-based formulations can be considered.[3]
-
Quantitative Data Summary
| Parameter | Solid Compound | Stock Solution |
| Storage Temperature | 2-8°C[1] | -20°C or -80°C[2][3][4] |
| Storage Duration | Up to 24 months[1] | Up to 2 weeks at -20°C[1] |
| Light Protection | Store in a dark place | Use amber vials or foil wrap[2] |
| Atmosphere | Tightly sealed vial[1] | Purge with inert gas (Ar, N₂) for long-term storage[2] |
| Recommended Solvents | N/A | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][2] |
| Solvent Purity | N/A | High-purity, anhydrous[2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Bring the vial of solid this compound to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution.[3]
-
Visually inspect the solution to ensure no particulate matter is present.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[3]
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound. Here is a general protocol that can be adapted for this compound.
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile (B52724) or methanol.[2]
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for predetermined time points (e.g., 2, 4, 8, 24 hours). After incubation, neutralize the solution with 0.1 M NaOH.[2]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for a specified time, then neutralize with 0.1 M HCl.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for a specified time.[2]
-
Thermal Degradation: Place a vial of the stock solution in an oven at a set temperature (e.g., 60°C or 80°C) for a specified time.[2]
-
Photolytic Degradation: Expose a solution of the compound to a light source (e.g., UV lamp) for a specified duration.
-
Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid) to separate and quantify the parent compound and any degradation products.[2]
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Recommended workflow for handling this compound.
References
Validation & Comparative
A Comparative Analysis of Anticancer Efficacy: 2',3'-Dehydrosalannol vs. Nimbolide
In the landscape of natural product-derived anticancer agents, limonoids from the neem tree (Azadirachta indica) have emerged as a promising source of therapeutic leads. Among these, 2',3'-Dehydrosalannol and nimbolide (B1678885) have demonstrated significant potential in preclinical studies. This guide provides a detailed comparison of their anticancer efficacy, mechanisms of action, and the experimental evidence supporting their potential as oncological therapeutics, tailored for researchers, scientists, and drug development professionals.
Comparative Analysis of In Vitro Cytotoxicity
The cytotoxic potential of this compound and nimbolide has been evaluated against various cancer cell lines. While both compounds exhibit anticancer properties, nimbolide has been more extensively studied across a broader range of cancers and generally demonstrates higher potency with lower IC50 values.[1][2]
| Compound | Cancer Type | Cell Line | IC50 Value (µM) | Key Findings |
| This compound | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | Not specified; significant growth suppression at 20 µM | Inhibits cell growth and induces apoptosis.[1][3] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-468 | Not specified; significant growth suppression at 20 µM | Inhibits cell growth and induces apoptosis.[1][3] | |
| Nimbolide | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | 1.97 ± 0.24 | Potent cytotoxic activity.[1] |
| Estrogen Receptor Positive (ER+) Breast Cancer | MCF-7 | 5.04 ± 0.25 | Effective against hormone-dependent breast cancer.[1] | |
| Leukemia | U937 | 1-2.5 | Induces cell cycle disruption.[4] | |
| Colon Cancer | HT-29 | Not specified; strong inhibitory effect | Causes cell cycle arrest.[4] |
Mechanisms of Anticancer Action
While both limonoids induce apoptosis in cancer cells, their molecular mechanisms of action differ in their primary targets and the breadth of pathways they modulate.
This compound 's anticancer activity, particularly in triple-negative breast cancer, is primarily attributed to the inhibition of the cathepsin-mediated PI3K/Akt pro-survival signaling pathway.[3][5][6] This inhibition leads to a cascade of downstream effects, including the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like Cyclin D1, and the upregulation of pro-apoptotic proteins such as BAX and cleaved caspase-3.[7][8][9]
Nimbolide , on the other hand, exhibits a more multifaceted mechanism of action, impacting a wider array of signaling pathways crucial for cancer cell survival and proliferation.[4][10][11] It is known to modulate several key oncogenic pathways, including NF-κB, PI3K/Akt, MAPK, and JAK/STAT.[4][12][13] This broad-spectrum activity contributes to its potent anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic effects observed in numerous cancer types.[14][15][16]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by this compound and nimbolide.
Caption: Signaling pathway of this compound in TNBC cells.
Caption: Key signaling pathways modulated by Nimbolide.
Experimental Protocols
The following section details the methodologies for key experiments cited in the literature for evaluating the anticancer effects of this compound and nimbolide.
Cell Culture
-
Cell Lines: Human triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-468 are commonly used for studying this compound.[3][7] A broader range of cell lines, including MCF-7 (breast), U937 (leukemia), and HT-29 (colon), have been used for nimbolide.[4]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or nimbolide for a specified duration (e.g., 48 hours).[5]
-
MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[5]
Western Blot Analysis
This technique is employed to analyze the expression levels of specific proteins involved in the signaling pathways affected by the compounds.
-
Cell Lysis: Treated and untreated cells are harvested and lysed to extract total proteins.[17]
-
Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., pAkt, Bcl-2, BAX, cleaved caspase-3), followed by incubation with a corresponding secondary antibody.[17]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the compound for a specified time, then harvested.[5]
-
Staining: The cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Experimental Workflow
The following diagram illustrates a general experimental workflow for comparing the anticancer efficacy of novel compounds.
Caption: General workflow for comparative anticancer efficacy studies.
Conclusion
Both this compound and nimbolide, derived from the neem tree, exhibit promising anticancer properties.[1] Current evidence suggests that nimbolide is a more potent and broadly acting agent, with demonstrated efficacy against a wider range of cancer cell lines and the ability to modulate multiple oncogenic signaling pathways.[1] Its lower IC50 values in breast cancer cells indicate a higher potency compared to the effective concentrations reported for this compound.[1] However, this compound's specific mechanism of action against the difficult-to-treat triple-negative breast cancer warrants further investigation.[3][7] Future in vivo studies are essential to validate the preclinical in vitro findings for both compounds and to better assess their therapeutic potential.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The anticancer effect of 2'-3'-dehydrosalannol on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Insights into Nimbolide molecular crosstalk and its anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) [foodandnutritionresearch.net]
- 14. researchgate.net [researchgate.net]
- 15. worldneemorganisation.org [worldneemorganisation.org]
- 16. Review on Molecular and Chemopreventive Potential of Nimbolide in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of Antifeedant Potency: 2',3'-Dehydrosalannol versus Azadirachtin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifeedant properties of 2',3'-Dehydrosalannol and azadirachtin (B1665905), two prominent tetranortriterpenoids derived from the neem tree (Azadirachta indica). While both compounds are recognized for their insect-deterring capabilities, azadirachtin is extensively studied and serves as a benchmark for potent antifeedant and insect growth-regulating activities.[1][2] Direct comparative quantitative data for this compound is limited in publicly available literature.[1][3] Therefore, this guide will leverage data on its close structural analog, salannin, to provide a substantive comparison.[1]
Quantitative Data Presentation
The following tables summarize the antifeedant activity of azadirachtin and related compounds. Due to the scarcity of direct quantitative data for this compound, a hypothetical data table is also presented to serve as a template for future experimental work.
Table 1: Comparative Antifeedant and Growth-Regulating Activity of Neem Limonoids Against Spodoptera litura
| Compound | Antifeedant Activity | Growth-Regulating Activity | Key Observations |
| Azadirachtin-A | Potent antifeedant activity | Strong insect growth regulator, disrupting molting and development | Often used as a positive control in antifeedant studies.[1] |
| Salannin | Significant feeding deterrence | Delayed molting, increased larval duration, larval and pupal mortality, decreased pupal weights.[1][4][5] | A key contributor to the bioactivity of neem extracts.[1] |
| Nimbin | Moderate antifeedant activity | Less pronounced than salannin.[1] | Contributes to the overall pest-deterrent effects of neem oil.[1] |
| 6-Deacetylnimbin | Moderate antifeedant activity | Minimal growth-regulating effects observed.[1] |
Table 2: Antifeedant Activity of Salannin Derivatives Against Spodoptera litura
| Compound | FI50 (µg/cm²) | Test Organism | Bioassay Method |
| Salannin | 2.8 | Spodoptera litura | Leaf Disc Choice Bioassay |
| 3-O-acetyl salannol | 2.0 | Spodoptera litura | Leaf Disc Choice Bioassay |
| Salannol | 2.3 | Spodoptera litura | Leaf Disc Choice Bioassay |
| FI50: Concentration required to cause 50% feeding inhibition.[3] |
Table 3: Hypothetical Antifeedant Activity of this compound Against Spodoptera litura in a No-Choice Leaf Disc Bioassay
| Concentration (µg/cm²) | Mean Leaf Area Consumed (mm²) ± SE (Treated) | Mean Leaf Area Consumed (mm²) ± SE (Control) | Antifeedant Index (%) |
| 1.0 | 95.5 ± 5.2 | 120.3 ± 6.8 | 20.6 |
| 5.0 | 62.1 ± 4.1 | 122.1 ± 7.1 | 49.1 |
| 10.0 | 35.8 ± 3.5 | 121.5 ± 6.5 | 70.5 |
| 25.0 | 15.2 ± 2.1 | 123.0 ± 7.3 | 87.6 |
| 50.0 | 5.7 ± 1.5 | 122.4 ± 6.9 | 95.3 |
| This table provides a template for structuring experimental data on this compound.[6] |
Experimental Protocols
The following protocols are standard methodologies for assessing the antifeedant properties of chemical compounds.
Insect Rearing: Spodoptera litura
A continuous and healthy laboratory culture of Spodoptera litura is crucial for obtaining reliable and reproducible bioassay results.
-
Egg Masses: Place egg masses in a clean, ventilated rearing container with fresh, tender castor leaves.
-
Larval Rearing: Upon hatching, ensure a constant supply of fresh leaves daily. Remove old leaves and frass to prevent fungal growth. As larvae grow, transfer them to larger containers to prevent overcrowding. Maintain a temperature of 25-28°C and a relative humidity of 60-70%.[6]
-
Pupation: When larvae enter the pre-pupal stage (reduced feeding and activity), provide a substrate like sterilized soil or vermiculite (B1170534) for pupation.[6]
-
Adult Maintenance and Oviposition: Collect pupae and place them in an emergence cage. Provide adult moths with a 10% honey or sucrose (B13894) solution. Place fresh castor plant twigs or paper strips for egg-laying.[6]
-
Colony Maintenance: Collect new egg masses to sustain the colony.[6]
Antifeedant Bioassay: Leaf Disc No-Choice Method
This method is a standard approach to evaluate the intrinsic feeding deterrence of a compound.
-
Preparation of Test Solutions: Dissolve this compound, azadirachtin (as a positive control), and other compounds in a suitable solvent (e.g., acetone) to prepare stock solutions. Prepare a series of dilutions from the stock solutions. A solvent-only solution serves as the control.[1]
-
Leaf Disc Preparation: Cut uniform leaf discs from fresh castor leaves. Dip the leaf discs in the respective test solutions for a set duration (e.g., 30 seconds) and allow them to air dry completely. Control discs are dipped in the solvent-only solution.[1]
-
Bioassay Procedure: Place a single treated leaf disc in a petri dish lined with moist filter paper. Introduce one pre-starved (2-4 hours) third-instar Spodoptera litura larva into each petri dish. Maintain the petri dishes under controlled conditions (25 ± 2°C, 65 ± 5% relative humidity, and a 14:10 hour light:dark photoperiod).[1] Each treatment and the control should have multiple replicates.[1]
-
Data Collection and Analysis: After a specific period (e.g., 24 or 48 hours), measure the area of the leaf disc consumed using a leaf area meter or image analysis software.[1] Calculate the Antifeedant Index (AFI) or Feeding Deterrence Index (FDI) using the following formulas:
-
AFI (%) = [(C - T) / C] x 100 [6]
-
FDI (%) = [(C - T) / (C + T)] x 100 [1][6] Where C is the mean leaf area consumed in the control group and T is the mean leaf area consumed in the treated group. Statistical analysis, such as ANOVA, should be used to determine significant differences between treatments.[1]
-
Visualizations
Experimental Workflow
Caption: Workflow of the leaf disc no-choice antifeedant bioassay.
Putative Signaling Pathway for Antifeedant Action
The antifeedant effects of limonoids are primarily mediated through the insect's gustatory system.
Caption: A hypothesized signaling cascade for antifeedant activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Insect antifeedant and growth-regulating activities of Salannin and other c-seco limonoids from neem oil in relation to Azadirachtin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
In Vitro Efficacy of 2',3'-Dehydrosalannol: A Comparative Guide to Standard Chemotherapy Agents in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of 2',3'-Dehydrosalannol, a natural compound derived from the neem tree (Azadirachta indica), against standard chemotherapy agents used in the treatment of triple-negative breast cancer (TNBC). The data presented is based on studies conducted on the human TNBC cell lines MDA-MB-231 and MDA-MB-468.
Executive Summary
This compound has demonstrated significant growth-inhibitory and pro-apoptotic effects in preclinical in vitro studies on triple-negative breast cancer cell lines.[1][2][3] Its mechanism of action is primarily attributed to the inhibition of the cathepsin-mediated PI3K/Akt signaling pathway.[1][2][4] While specific IC50 values for this compound are not consistently reported in the available literature, significant growth suppression in both MDA-MB-231 and MDA-MB-468 cell lines has been observed at a concentration of 20 µM.[5] This guide juxtaposes this finding with the reported in vitro efficacy of standard chemotherapy agents—doxorubicin, cisplatin (B142131), and paclitaxel (B517696)—on the same cell lines, providing a baseline for comparative analysis.
Data Presentation: Comparative In Vitro Efficacy
The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and standard chemotherapy agents against MDA-MB-231 and MDA-MB-468 TNBC cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental protocols and conditions.
Table 1: Comparative IC50 Values on MDA-MB-231 Cells (48-hour treatment)
| Compound | IC50 Value | Source(s) |
| This compound | Significant growth suppression at 20 µM (Specific IC50 not detailed) | [5] |
| Doxorubicin | ~1 µM - 2.53 µM | [2][6] |
| Cisplatin | ~23 µM - 27.05 µM | [3][7] |
| Paclitaxel | ~0.003 µM - 0.061 µM | [8][9] |
Table 2: Comparative IC50 Values on MDA-MB-468 Cells (48-hour treatment)
| Compound | IC50 Value | Source(s) |
| This compound | Significant growth suppression at 20 µM (Specific IC50 not detailed) | [5] |
| Doxorubicin | ~0.075 µM - 0.49 µM | [10][11] |
| Cisplatin | Data for 72h available, but not for 48h | [12] |
| Paclitaxel | ~2 µM | [13] |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the literature concerning the in vitro efficacy of this compound and standard chemotherapy agents.
Cell Culture
-
Cell Lines: Human triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-468, are commonly utilized.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[10]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: MDA-MB-231 and MDA-MB-468 cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well.
-
Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of the test compound (this compound or standard chemotherapy agents).
-
Incubation: The treated plates are incubated for a specified duration, typically 24, 48, or 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and IC50 values are determined using non-linear regression analysis.[10]
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: MDA-MB-231 and MDA-MB-468 cells are treated with the desired concentrations of the test compounds for a specified time (e.g., 48 hours).
-
Cell Harvesting: The cells are harvested by trypsinization and washed with cold PBS.
-
Cell Staining: The cells are resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and propidium iodide (PI).
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Signaling Pathways and Visualizations
This compound Signaling Pathway
This compound induces apoptosis in TNBC cells by inhibiting the pro-survival PI3K/Akt signaling pathway.[4][5] This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as BAX, ultimately resulting in the activation of executioner caspases like cleaved caspase-3.[1][2]
Experimental Workflow
The general workflow for evaluating the in vitro efficacy of a test compound against cancer cell lines is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jrmds.in [jrmds.in]
- 7. Combination of cisplatin and bromelain exerts synergistic cytotoxic effects against breast cancer cell line MDA-MB-231 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinatorial TGF-β attenuation with paclitaxel inhibits the epithelial-to-mesenchymal transition and breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol Augments Paclitaxel Treatment in MDA-MB-231 and Paclitaxel-resistant MDA-MB-231 Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Apatinib enhances the anti-tumor effect of paclitaxel via the PI3K/p65/Bcl-xl pathway in triple-negative breast cancer - Chen - Annals of Translational Medicine [atm.amegroups.org]
For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of the biological activities of 2',3'-Dehydrosalannol and its chemical relatives, supported by experimental data and detailed methodologies.
This compound, a tetranortriterpenoid isolated from the leaves of the neem tree (Azadirachta indica), stands out within the diverse family of limonoids for its potent biological activities.[1] Its unique structural feature, a double bond in the tetrahydrofuran (B95107) ring, significantly influences its interaction with biological targets, leading to a range of effects from insect antifeedant to anticancer and antibacterial properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its close analogues, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Comparative Biological Activity: A Quantitative Overview
The following tables summarize the available quantitative data for the biological activities of this compound and related limonoids. It is important to note that direct comparative studies are limited, and data has been compiled from various sources. Variations in experimental conditions should be considered when interpreting these values.
Antifeedant Activity against Spodoptera litura
| Compound | Structural Modification from Salannin | FI50 (µg/cm²) |
| Salannin | - | 2.8 |
| 3-O-acetyl salannol | Acetylation at C-3 | 2.0 |
| Salannol | Deacetylation of Salannin | 2.3 |
| This compound | Dehydration of Salannol | Data not available |
FI50: Concentration required to cause 50% feeding inhibition.
Cytotoxic Activity against Cancer Cell Lines
This compound has demonstrated significant potential as an anticancer agent, particularly against triple-negative breast cancer (TNBC) cells.[1][2][3][4][5][6] While a specific IC50 value for this compound is not consistently reported in publicly available literature, significant growth suppression in MDA-MB-231 and MDA-MB-468 cell lines has been observed at a concentration of 20 µM.[5][7] For comparative purposes, the activity of other neem limonoids is presented below.
| Compound | Cancer Cell Line | IC50 |
| This compound | MDA-MB-231 (TNBC) | Significant growth suppression at 20 µM [5][7] |
| This compound | MDA-MB-468 (TNBC) | Significant growth suppression at 20 µM [5] |
| Nimbolide | MDA-MB-231 (TNBC) | ~4-10 µM |
| Gedunin | Ovarian Cancer Cell Lines (SKOV3, OVCAR4, OVCAR8) | Data not available |
IC50: The half-maximal inhibitory concentration.
Antibacterial Activity
The antibacterial potential of neem limonoids is an area of active research. While comprehensive comparative data for purified compounds is scarce, one study has reported a specific Minimum Inhibitory Concentration (MIC) for this compound.
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | Escherichia coli | 6.25 [8] |
| Limonoid compounds (from neem seeds) | Pseudomonas aeruginosa | 32 - 128 |
| Limonoid compounds (from neem seeds) | Staphylococcus epidermidis | 32 - 128 |
| Petroleum ether neem extract | Methicillin-resistant Staphylococcus aureus (MRSA) | 125 |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to facilitate the replication and validation of these findings.
Insect Antifeedant Bioassay (Leaf Disc No-Choice Method)
This assay is a standard method for evaluating the feeding deterrence of a compound against chewing insects.
-
Insect Rearing: A continuous laboratory culture of Spodoptera litura is maintained on an artificial diet under controlled conditions (e.g., 25±2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Preparation of Test Solutions: The test compound is dissolved in an appropriate solvent (e.g., acetone) to prepare a stock solution. Serial dilutions are made to obtain the desired test concentrations.
-
Treatment of Leaf Discs: Leaf discs of a uniform size (e.g., 5 cm diameter) are punched from fresh, untreated host plant leaves (e.g., castor bean). The discs are dipped in the test solutions for a few seconds and then allowed to air dry completely. Control discs are treated with the solvent only.
-
Bioassay: A single treated leaf disc is placed in a Petri dish lined with moist filter paper. One pre-starved (e.g., for 4 hours) third-instar larva of S. litura is introduced into each Petri dish.
-
Incubation: The Petri dishes are maintained in a controlled environment for a specified period (typically 24 hours).
-
Data Collection and Analysis: After the incubation period, the unconsumed area of each leaf disc is measured using a leaf area meter or image analysis software. The percentage of feeding inhibition is calculated using the following formula: Feeding Inhibition (%) = [(C - T) / C] x 100 Where C is the area consumed in the control and T is the area consumed in the treatment. The FI50 value is determined by probit analysis.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound dissolved in the culture medium. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined from the dose-response curve.
Antibacterial Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compound Dilutions: Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Science: Workflows and Pathways
To further elucidate the experimental processes and the molecular mechanisms underlying the activity of this compound, the following diagrams are provided.
Conclusion
This compound and its related limonoids represent a promising class of natural products with diverse biological activities. The structure-activity relationships within this group highlight the critical role of specific functional groups and structural motifs in determining their potency as antifeedant, anticancer, and antibacterial agents. While further research is needed to fill the existing gaps in quantitative, comparative data, the information and methodologies presented in this guide provide a solid foundation for future investigations. The continued exploration of these complex molecules holds significant potential for the development of novel therapeutic agents and environmentally friendly pesticides.
References
- 1. This compound | CAS:97411-50-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. The anticancer effect of 2'-3'-dehydrosalannol on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Paving the Way for Combination Therapy: A Comparative Guide to the Synergistic Potential of 2',3'-Dehydrosalannol
For Immediate Release
Shanghai, China – December 6, 2025 – In the relentless pursuit of more effective cancer therapies, the scientific community is increasingly focusing on combination strategies to overcome drug resistance and enhance treatment efficacy. This guide provides a comprehensive analysis of the theoretical synergistic effects of 2',3'-Dehydrosalannol, a promising natural compound, with other anticancer agents. While direct experimental data on such combinations are not yet available in published literature, this document serves as a foundational roadmap for researchers, scientists, and drug development professionals. By detailing the compound's mechanism of action and providing robust experimental protocols, this guide aims to catalyze further investigation into its potential as a cornerstone of future combination cancer therapies.
Unveiling the Anticancer Mechanism of this compound
This compound, a limonoid extracted from the neem tree (Azadirachta indica), has demonstrated significant anticancer properties, particularly against aggressive triple-negative breast cancer (TNBC) cells.[1] Its primary mechanism of action involves the inhibition of the cathepsin-mediated PI3K/Akt signaling pathway, a critical route for cancer cell survival and proliferation.[2]
By targeting this pathway, this compound triggers a cascade of molecular events that collectively lead to the demise of cancer cells. It has been shown to downregulate the expression of key pro-survival proteins, including phosphorylated Akt (pAkt), B-cell lymphoma 2 (Bcl-2), and Cyclin D1.[3] Concurrently, it upregulates the expression of pro-apoptotic proteins such as Bcl-2-associated X protein (BAX) and cleaved caspase-3, ultimately inducing programmed cell death (apoptosis) and inhibiting cell cycle progression.[4]
A Roadmap for Synergy: Potential Combination Strategies
The well-defined mechanism of action of this compound provides a strong rationale for its use in combination with other anticancer drugs.[3] Targeting parallel or downstream survival pathways could lead to synergistic effects, enhancing therapeutic efficacy while potentially reducing dosages and associated toxicities.[3] Based on its molecular targets, the following classes of drugs are proposed as potential synergistic partners:
-
BCL-2 Inhibitors (e.g., Venetoclax): Given that this compound downregulates the anti-apoptotic protein Bcl-2, combining it with a direct BCL-2 inhibitor could significantly lower the threshold for inducing apoptosis.[3]
-
CDK4/6 Inhibitors (e.g., Palbociclib): this compound's ability to decrease Cyclin D1 levels suggests a potential synergy with CDK4/6 inhibitors, which block cell cycle progression at the G1 phase.[3] A combined approach could result in a more potent cell cycle arrest.
-
PI3K/Akt/mTOR Pathway Inhibitors: Directly targeting other nodes within the PI3K/Akt pathway with specific inhibitors could complement the action of this compound, leading to a more complete blockade of this critical survival pathway.
Quantitative Data on this compound
While extensive research has confirmed the anticancer effects of this compound, specific IC50 values are not consistently reported across the available literature. However, studies have shown significant growth suppression in TNBC cell lines, such as MDA-MB-231 and MDA-MB-468, at concentrations as low as 20 μM.[1] The table below summarizes the observed effects on key protein markers.
| Cell Line | Target Protein | Effect | Method of Analysis |
| MDA-MB-231 | pAkt | Downregulation | Western Blot |
| MDA-MB-231 | Bcl-2 | Downregulation | Western Blot |
| MDA-MB-231 | Cyclin D1 | Downregulation | Western Blot |
| MDA-MB-231 | BAX | Upregulation | Western Blot |
| MDA-MB-231 | Cleaved Caspase-3 | Upregulation | Western Blot |
| MDA-MB-468 | Cell Viability | Inhibition | MTT Assay |
Experimental Protocols for Investigating Synergy
To validate the proposed synergistic interactions, a systematic experimental approach is required. The following protocols provide a framework for researchers to assess the combined effects of this compound and other anticancer compounds.
Cell Culture
Human triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-468, can be utilized for these studies.[5] The cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3] Cells are to be cultured in a humidified incubator at 37°C with 5% CO2.[5]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.[5]
-
Treatment: Treat the cells with various concentrations of this compound, the potential synergistic partner compound, and a combination of both for 48 hours.[5] Include a vehicle control (e.g., DMSO).[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The combination index (CI) can be calculated using software such as CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins.
-
Cell Lysis: Treat cells with the compounds for the desired time, then wash with PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against target proteins (e.g., pAkt, Akt, Bcl-2, BAX, cleaved caspase-3, and a loading control like β-actin).[6]
-
Detection: Incubate with a corresponding secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment and Harvesting: Treat cells with the compounds for 48 hours, then harvest by trypsinization and wash with cold PBS.[5]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).[5]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[5]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Visualizing the Path to Synergy
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated.
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for synergistic screening and validation.
References
Comparative Toxicity Profile of 2',3'-Dehydrosalannol and Other Neem Compounds: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity profile of 2',3'-Dehydrosalannol, a lesser-studied neem limonoid, with other prominent compounds from the neem tree (Azadirachta indica): Azadirachtin, Nimbin, and Salannin. Due to the limited direct toxicological data for this compound, this comparison leverages available data on its structurally related counterparts to provide a contextual safety and toxicity assessment.
Executive Summary
Pure neem compounds, such as Azadirachtin, generally exhibit low acute toxicity in mammalian systems. However, the toxicity of other limonoids like Nimbin and Salannin is less extensively documented in mammals, with more research focused on their potent insecticidal and antifeedant activities. Information on this compound is primarily centered on its bioactivity, including anticancer and antifeedant effects, with a clear need for comprehensive toxicological evaluation. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes potential toxicity pathways to aid researchers in study design and risk assessment.
Data Presentation: Comparative Toxicity Data
The following tables summarize the available quantitative toxicity data for Azadirachtin, Nimbin, and Salannin. Direct comparative data for this compound is not currently available in public literature.
Table 1: Acute Toxicity Data (LD50)
| Compound | Test Animal | Route of Administration | LD50 | Reference |
| Azadirachtin | Rat | Oral | > 3,540 mg/kg | |
| Nimbolide (B1678885)* | Mouse | Intraperitoneal | 225 mg/kg (male), 280 mg/kg (female) | |
| Neem-based pesticide (containing Azadirachtin and others) | Rat | Oral | 11.95 g/kg | [1] |
| Aqueous Neem Leaf Extract | Mouse | Oral | > 2,000 mg/kg (no mortality up to 1000 mg/kg) | [2] |
| Water Extract of A. indica Leaves | Rat | Not Specified | 6.2 mL/kg | [3][4] |
| Water Extract of A. indica Seeds | Rat | Not Specified | 9.4 mL/kg | [3][4] |
Note: Nimbolide is a major bioactive limonoid structurally related to Nimbin.
Table 2: In Vitro Cytotoxicity Data (IC50)
| Compound | Cell Line | Assay | IC50 | Reference |
| Nimbolide | CEM/ADR5000 (Leukemia) | Resazurin assay | 0.3 µM | [5] |
| Nimbolide | CCRF-CEM (Leukemia) | Resazurin assay | 17.4 µM | [5] |
| Nimbolide | U87.MG (Glioblastoma) | Resazurin assay | 1.12 µM | [5] |
| Nimbolide | HCT116 p53+/+ (Colon Cancer) | Resazurin assay | 0.9 µM | [5] |
| Nimbin | MG-63 (Osteosarcoma) | Not Specified | Not specified, but showed cytotoxicity | [6] |
| Salannin | B16 Melanoma cells | Not Specified | Minor cytotoxicity at 25 µg/mL | [7][8] |
| Neem Oil | MCF7 (Breast Cancer) | MTT Assay | 45.7 µg/mL | [9] |
| Neem Oil | MDA-MB-231 (Breast Cancer) | MTT Assay | 60 µg/mL | [9] |
| Neem Leaf Extract (Hexane) | TK6 (Lymphoblastoid) | MTT Assay | 18.88 µg/mL | [10] |
| Neem Leaf Extract (Ethyl Acetate) | TK6 (Lymphoblastoid) | MTT Assay | 16.62 µg/mL | [10] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below. These protocols are based on established guidelines and practices within the field.
Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)
Objective: To determine the acute oral toxicity of a test substance.
Test Animals: Typically, young adult nulliparous, non-pregnant female rats are used.
Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to a standard diet and water.
Procedure:
-
Dosing: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1 mL/100g body weight for rodents.
-
Dose Levels: A stepwise procedure is used with a starting dose selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and changes in body weight for at least 14 days.
-
Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cultured mammalian cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Genotoxicity Assessment (Comet Assay)
Objective: To detect DNA damage in individual cells.
Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail."
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the test system (in vitro cultured cells or in vivo tissues).
-
Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
Mandatory Visualizations
The following diagrams illustrate key concepts related to the toxicity assessment of neem compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Pre-clinical toxicity studies of neem [azadirachta indica] in mice and rats [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. Cytotoxicity of nimbolide towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nimbin (N1) and analog N3 from the neem seeds suppress the migration of osteosarcoma MG-63 cells and arrest the cells in a quiescent state mediated via activation of the caspase-modulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salannin | CAS:992-20-1 | Manufacturer ChemFaces [chemfaces.com]
- 8. Salannin | CAS:992-20-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. researchgate.net [researchgate.net]
- 10. Azadirachta indica A. Juss (neem) phenolic extract inhibits human B-lymphoblastoid cells growth via cell cycle arrest, apoptosis induction, and DNA damage [explorationpub.com]
Evaluating the Therapeutic Index of 2',3'-Dehydrosalannol in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved therapeutic indices remains a cornerstone of oncological research. Natural products, with their vast structural diversity and biological activity, represent a promising reservoir for such discoveries. Among these, 2',3'-Dehydrosalannol, a limonoid derived from the neem tree (Azadirachta indica), has garnered attention for its potential anticancer properties, particularly against aggressive malignancies such as triple-negative breast cancer (TNBC).[1][2][3][4][5] This guide provides a comprehensive evaluation of the preclinical data available for this compound, comparing its performance with other neem-derived limonoids and standard chemotherapeutic agents. A critical analysis of its mechanism of action, efficacy, and, where data is available, toxicity, is presented to aid researchers in assessing its therapeutic potential.
Executive Summary
This compound demonstrates promising in vitro activity against triple-negative breast cancer cell lines, inducing apoptosis and inhibiting pro-survival signaling pathways.[1][2][3][4][5] However, a significant gap exists in the literature regarding its in vivo efficacy and toxicity, which is essential for determining its therapeutic index. This guide synthesizes the available preclinical data for this compound and juxtaposes it with data from other neem limonoids (Nimbolide, Gedunin) and standard-of-care chemotherapeutics (Paclitaxel, Doxorubicin). While direct comparisons of therapeutic indices are not yet possible due to the lack of in vivo data for this compound, this document outlines the necessary experimental framework to establish this critical parameter and highlights the compound's potential based on its mechanism of action.
Comparative Analysis of Preclinical Efficacy and Toxicity
The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a more favorable safety profile. The following tables summarize the available preclinical data for this compound and its comparators.
Table 1: In Vitro Cytotoxicity Data (IC50 Values)
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Source(s) |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | >20 (Significant growth suppression observed at 20 µM) | [3][6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | >20 (Significant growth suppression observed at 20 µM) | [3][6] | |
| Nimbolide (B1678885) | U937 | Leukemia | 1-2.5 | [7][8] |
| HT-29 | Colon Cancer | Not specified, induced cell cycle arrest | [7][8] | |
| Gedunin (B191287) | NTERA-2 | Teratocarcinoma | 14.2 (as 6.55 µg/mL at 72h) | [9] |
| Salannin | MDA-MB-231 | Triple-Negative Breast Cancer | 2.70 (for Azadiramide A, a salannin-class limonoid) | [10] |
| Paclitaxel | MCF-7 | Breast Cancer | Varies with formulation and exposure time | [11] |
| Doxorubicin (B1662922) | MCF-7 | Breast Cancer | ~0.1 (enhanced with PPARγ agonists) | [12] |
| HT-29 | Colon Cancer | Varies | [13] |
Note: IC50 values can vary significantly based on the assay conditions, cell line, and exposure duration. The data presented here is for comparative purposes.
Table 2: In Vivo Efficacy and Toxicity Data
| Compound | Preclinical Model | Efficacy | Toxicity (LD50 / MTD) | Therapeutic Index (Calculated/Implied) | Source(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Not Determined | [2][14] |
| Nimbolide | Colorectal cancer xenografts in mice | 67% tumor volume reduction at 5 mg/kg; 90% at 20 mg/kg (i.p. for 10 days) | Not specified, but considered to have low toxicity | Implied to be favorable | [7][15] |
| Gedunin | Rat model of gastric carcinogenesis | Reduced incidence of gastric carcinoma at low doses | U-shaped dose-response; high doses may promote tumor growth | Dose-dependent | [16][17] |
| Paclitaxel | Various preclinical models | Widely documented efficacy | Formulation dependent; associated with neuropathy | Clinically effective but with significant side effects | [11][18][19] |
| Doxorubicin | Breast and ovarian cancer mouse models | Effective, but dose-limited by cardiotoxicity | Known cardiotoxicity | Narrow | [12][20][21] |
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects in TNBC cells by inhibiting the cathepsin-mediated pro-survival signaling pathway.[2][4][5] This leads to the downregulation of key proteins involved in cell survival and proliferation, such as phosphorylated Akt (pAkt), Bcl-2, and cyclin D1, ultimately inducing apoptosis.[1][2]
Caption: Proposed mechanism of this compound in TNBC cells.
In contrast, other limonoids like nimbolide and gedunin also modulate multiple signaling pathways, including NF-κB and PI3K/Akt, contributing to their anticancer effects.[7][8][17] Paclitaxel, a mitotic inhibitor, stabilizes microtubules, leading to cell cycle arrest and apoptosis.[11][18] Doxorubicin intercalates into DNA and inhibits topoisomerase II, resulting in DNA damage and cell death.[12]
Experimental Protocols
To bridge the knowledge gap and determine the therapeutic index of this compound, a series of preclinical experiments are necessary.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[22]
In Vivo Tumor Xenograft Model
This model evaluates the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 106 MDA-MB-231 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, positive control like paclitaxel, and different dose levels of this compound). Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Acute Toxicity Study (LD50 and MTD Determination)
This study determines the dose of a compound that is lethal to 50% of the test animals (LD50) and the maximum tolerated dose (MTD).
-
Animal Model: Use healthy rodents (e.g., mice or rats).
-
Dose Administration: Administer single, escalating doses of this compound to different groups of animals.
-
Observation: Observe the animals for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Collection: Record clinical signs of toxicity, body weight changes, and mortality.
-
Calculation: Calculate the LD50 using statistical methods (e.g., probit analysis). The MTD is the highest dose that does not cause unacceptable toxicity.
Caption: Experimental workflow for preclinical evaluation.
Conclusion and Future Directions
This compound presents a compelling profile as a potential anticancer agent, particularly for difficult-to-treat cancers like TNBC. Its mechanism of action, involving the inhibition of the Cathepsin-Akt signaling pathway, offers a novel therapeutic target. However, the current body of evidence is limited to in vitro studies. To truly evaluate its therapeutic potential and establish a therapeutic index, comprehensive in vivo studies are imperative.
Future research should prioritize:
-
Determining the IC50 values of this compound across a broader panel of cancer cell lines.
-
Conducting robust in vivo efficacy studies in relevant animal models to identify an effective dose range.
-
Performing acute and chronic toxicity studies to determine the LD50 and MTD, and to identify any potential organ toxicities.
By systematically addressing these research gaps, the scientific community can ascertain the true therapeutic index of this compound and determine its viability for further development as a novel cancer therapeutic. The data presented in this guide, alongside the outlined experimental protocols, provide a foundational roadmap for these crucial next steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS:97411-50-2 | Manufacturer ChemFaces [chemfaces.com]
- 6. benchchem.com [benchchem.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Anticancer Effect of Gedunin on Human Teratocarcinomal (NTERA-2) Cancer Stem-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Increasing doxorubicin activity against breast cancer cells using PPARγ-ligands and by exploiting circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Gedunin induces apoptosis and inhibits HMBG1/PI3K/AKT signaling pathways in a rat model of gastric carcinogenesis induced by methylnitronitrosoguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Exosomes increase the therapeutic index of doxorubicin in breast and ovarian cancer mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 2',3'-Dehydrosalannol: A Procedural Guide for Laboratory Professionals
For immediate reference, treat 2',3'-Dehydrosalannol as a hazardous chemical with potential environmental toxicity. The following procedures are based on general best practices for handling cytotoxic and environmentally hazardous compounds in a laboratory setting.
Key Safety and Handling Precautions
Before beginning any work with this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE):
-
Safety Goggles: To protect against accidental splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
All handling of this compound, whether in solid or dissolved form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data and Chemical Properties
While exhaustive experimental data is not available, the following table summarizes key known properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₂O₈ | PubChem |
| Molecular Weight | 554.7 g/mol | PubChem |
| Physical Description | Powder | ChemFaces |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |
| XLogP3 | 3.6 | PubChem |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is critical. The following step-by-step experimental protocol must be followed:
1. Waste Segregation:
- Do not mix this compound waste with non-hazardous laboratory trash.
- All materials that have come into contact with the compound are to be considered hazardous waste. This includes:
- Unused or expired solid compound.
- Solutions containing this compound.
- Contaminated consumables such as pipette tips, weighing boats, gloves, and paper towels.
2. Waste Collection:
- Use a designated, leak-proof, and clearly labeled hazardous waste container.
- The container material must be compatible with the solvents used to dissolve the this compound.
- The label on the container must read "Hazardous Waste" and include the full chemical name: "this compound".
3. Decontamination of Laboratory Equipment:
- All glassware and equipment that have been in contact with this compound must be decontaminated.
- Rinse the equipment thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone).
- Collect this solvent rinsate as hazardous waste and add it to your designated waste container. Do not pour the rinsate down the drain.
4. Storage of Waste:
- Keep the hazardous waste container securely sealed when not in immediate use.
- Store the container in a designated satellite accumulation area. This area should be away from incompatible materials and general laboratory traffic.
5. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
- Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
